GSK2795039
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWVTCZKCXPKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CN=C21)NS(=O)(=O)C3=NN(C=C3)C)C4=CC5=C(CCN5C)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK2795039: A Deep Dive into its Mechanism of Action on NOX2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSK2795039, a potent and selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme. The document synthesizes key findings on its inhibitory kinetics, selectivity, and effects in various experimental systems. Detailed experimental methodologies and quantitative data are presented to facilitate reproducibility and further investigation by researchers in the field.
Core Mechanism of Action: Competitive Inhibition of NADPH Binding
This compound is a novel small molecule that directly targets the NOX2 enzyme complex.[1][2] Its primary mechanism of action is the competitive inhibition of NADPH binding to the gp91phox (also known as NOX2) subunit, which is the catalytic core of the enzyme.[1][2][3] By competing with NADPH, this compound effectively blocks the transfer of electrons to molecular oxygen, thereby preventing the production of superoxide (B77818) (O₂⁻) and subsequent reactive oxygen species (ROS).[1][2][4] This targeted action has been demonstrated in a variety of cell-free and cell-based assays, establishing this compound as a direct inhibitor of NOX2 enzyme activity.[1][3]
The sulfonamide functionality within the 7-azaindole (B17877) structure of this compound is critical for its inhibitory activity on NOX2, suggesting a unique mode of action compared to other reported NOX inhibitors.[1]
Quantitative Analysis of this compound Potency and Selectivity
The inhibitory potency of this compound has been quantified across various assays. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy in different experimental settings.
Table 1: In Vitro Inhibition of NOX2 by this compound
| Assay Type | System | Measured Parameter | pIC₅₀ / IC₅₀ | Reference |
| HRP/Amplex Red | Semi-recombinant NOX2 | ROS Production | pIC₅₀: 6.57 | [4] |
| NADPH Depletion | Cell-free | NADPH Consumption | IC₅₀: 0.251 µM | [5] |
| ROS Production | Cell-free | ROS Production | IC₅₀: 0.537 µM | [5] |
| NADPH Utilization | Semi-recombinant NOX2 | NADPH Consumption | pIC₅₀: 6.60 ± 0.13 | [1] |
| WST-1 Assay | Differentiated PLB-985 cells | ROS Production | pIC₅₀: 5.54 ± 0.25 | [1] |
| Oxygen Consumption | Human Polymorphonuclear Leukocytes (PMNs) | Oxygen Consumption | Concentration-dependent suppression | [1][3] |
| L-012 Chemiluminescence | Differentiated HL60 cells | ROS Production | pIC₅₀: ~6.0 | [6] |
| Human PBMCs (PMA-stimulated) | Human Peripheral Blood Mononuclear Cells | ROS Production | pIC₅₀: 6.60 ± 0.075 | [3] |
Table 2: Selectivity Profile of this compound
| Enzyme/NOX Isoform | Assay System | pIC₅₀ / IC₅₀ | Selectivity vs. NOX2 | Reference |
| NOX1 | Cell-based | >100 µM / >1,000 µM | >100-fold | [1][5] |
| NOX3 | Cell-based | >100 µM / >1,000 µM | >100-fold | [1][5] |
| NOX4 | Cell-based | >50 µM / >1,000 µM | >100-fold | [1][5] |
| NOX5 | Cell-based | >100 µM / >1,000 µM | >100-fold | [1][5] |
| Xanthine Oxidase | Cell-free | pIC₅₀: 4.54 ± 0.16 / IC₅₀: 28.8 µM | >100-fold | [1][5] |
| eNOS | Not specified | Inactive | Selective | [1][3] |
| PKCβ | Not specified | >25 µM / 10 µM | Not specified | [1][5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams illustrate the NOX2 activation pathway, the mechanism of this compound inhibition, and a typical experimental workflow for assessing its activity.
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
The Selectivity Profile of GSK2795039: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
GSK2795039 is a novel, small-molecule inhibitor targeting NADPH oxidase 2 (NOX2), an enzyme implicated in a variety of pathological states driven by oxidative stress.[1][2] A thorough understanding of its selectivity profile is critical for its development as a therapeutic agent and its application as a research tool. This document provides a comprehensive overview of the selectivity and mechanism of action of this compound, detailing its inhibitory activity against its primary target and various off-target enzymes. Methodologies for the key experiments are described, and relevant pathways and workflows are visualized.
Core Inhibitory Activity and Selectivity
This compound demonstrates potent and selective inhibition of NOX2. Its inhibitory activity has been characterized in a range of cell-free and cell-based assays, consistently showing a pIC50 value between 5.5 and 6.5, depending on the specific assay conditions.[3] The compound acts as a competitive inhibitor with respect to NADPH, a key substrate for NOX2 activity.[1][2] This mechanism of action is a distinguishing feature compared to other known NOX inhibitors.[1]
Quantitative Selectivity Data
The selectivity of this compound has been rigorously evaluated against other NOX isoforms and unrelated enzymes. The following tables summarize the available quantitative data on its inhibitory potency.
Table 1: Inhibitory Activity of this compound against NOX Isoforms
| Target | Assay Type | pIC50 | IC50 (µM) |
| NOX2 | HRP/Amplex Red (cell-free) | ~6.0 | ~1.0 |
| NOX2 | WST-1 (cell-based) | 5.54 ± 0.25 | ~2.88 |
| NOX2 | L-012 Luminescence (HL60 cells) | 6.74 ± 0.17 | ~0.18 |
| NOX2 | NADPH Depletion (cell-free) | - | 0.251 |
| NOX1 | WST-1 (cell-based) | Inactive | >100 |
| NOX3 | WST-1 (cell-based) | Inactive | >100 |
| NOX4 | WST-1 (cell-based) | Inactive | >100 |
| NOX5 | WST-1 (cell-based) | Inactive | >100 |
Data compiled from multiple sources.[1][4] Note that the HRP/Amplex Red assay can be subject to interference, and the WST-1 and NADPH depletion assays are considered more specific for direct NOX inhibition.[1]
Table 2: Selectivity against Other Enzymes
| Target | IC50 (µM) |
| Xanthine Oxidase | 28.8 |
| Endothelial Nitric Oxide Synthase (eNOS) | >100 |
| Protein Kinase C βII (PKCβII) | 10 |
Data compiled from multiple sources.[1][4]
Experimental Protocols
The characterization of this compound's selectivity profile relies on a variety of robust biochemical and cellular assays. The methodologies for the key experiments are detailed below.
Semi-Recombinant Cell-Free NOX2 Assay (HRP/Amplex Red)
This assay measures the production of reactive oxygen species (ROS) from a reconstituted NOX2 enzyme complex.
-
Enzyme Preparation: Membranes from Baby Hamster Kidney (BHK) cells overexpressing the NOX2 catalytic subunit gp91phox are used as the source of the membrane-bound components of the enzyme. Recombinant cytosolic proteins (p47phox, p67phox, and Rac1) are purified separately.
-
Reaction Mixture: The reaction is initiated by combining the BHK cell membranes, purified cytosolic proteins, and the substrate NADPH in a buffer solution. The enzyme is activated by the addition of arachidonic acid.
-
ROS Detection: Horseradish peroxidase (HRP) and Amplex Red are included in the reaction mixture. In the presence of H2O2, a product of the NOX2 reaction, HRP catalyzes the conversion of Amplex Red to the fluorescent product resorufin (B1680543).
-
Inhibitor Testing: this compound or a vehicle control is pre-incubated with the enzyme components before the addition of the activation agent.
-
Data Analysis: The rate of resorufin formation is measured using a fluorescence plate reader. The pIC50 value is calculated from the concentration-response curve of the inhibitor.
Cell-Based NOX Isoform Selectivity Assay (WST-1)
This assay quantifies superoxide (B77818) production in cells engineered to express specific NOX isoforms.
-
Cell Culture: Cell lines stably expressing individual NOX isoforms (NOX1, NOX2, NOX3, NOX4, or NOX5) are cultured under standard conditions.
-
Cell Stimulation:
-
NOX1 & NOX2: Cells are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
NOX3 & NOX4: Expression is induced by tetracycline (B611298) for 24 hours.
-
NOX5: The calcium ionophore ionomycin (B1663694) is used to activate the enzyme.
-
-
Superoxide Detection: The water-soluble tetrazolium salt-1 (WST-1) is added to the cells. WST-1 is reduced by superoxide to a formazan (B1609692) dye, which can be quantified by measuring absorbance at 450 nm. The assay is performed in the presence and absence of superoxide dismutase (SOD) to ensure the specificity of the signal.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound before stimulation.
-
Data Analysis: The SOD-inhibitable portion of the signal is used to determine the level of NOX-specific superoxide production. pIC50 values are derived from the dose-response curves.
Oxygen Consumption Assay
This method directly measures the consumption of oxygen by activated NOX enzymes, providing an orthogonal validation of inhibitory activity.
-
Cell Preparation: Human polymorphonuclear leukocytes (PMNs) or other relevant cell types are isolated and suspended in a suitable buffer.
-
Measurement: An oximeter is used to monitor the rate of oxygen consumption in the cell suspension.
-
Enzyme Activation: NOX2 is activated by the addition of a stimulant such as PMA.
-
Inhibitor Effect: this compound is added at various concentrations to determine its effect on the rate of oxygen consumption following activation.
-
Data Analysis: The decrease in oxygen consumption rate in the presence of the inhibitor is used to quantify its potency.
Visualizing Pathways and Workflows
To further clarify the experimental logic and the biological context of this compound's action, the following diagrams have been generated.
Caption: NOX2 activation and inhibition by this compound.
Caption: Workflow for the cell-based WST-1 assay.
Conclusion
This compound is a potent and highly selective inhibitor of NOX2. Its selectivity for NOX2 over other NOX isoforms and key metabolic enzymes has been well-characterized through a series of robust in vitro assays. The compound's competitive inhibition of the NADPH binding site provides a clear mechanism of action. This detailed selectivity profile makes this compound a valuable tool for investigating the role of NOX2 in health and disease and a promising candidate for further therapeutic development.
References
GSK2795039 for studying reactive oxygen species
An In-depth Technical Guide to GSK2795039 for the Study of Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel and potent small-molecule inhibitor of NADPH oxidase 2 (NOX2), a critical enzyme involved in the production of reactive oxygen species (ROS).[1][2][3] As a selective, NADPH-competitive inhibitor, this compound serves as an invaluable tool for elucidating the physiological and pathological roles of NOX2-derived ROS.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application in ROS research. It is the first small molecule of its class to demonstrate direct pharmacological inhibition of the NOX2 enzyme in vivo.[1][4]
Core Mechanism of Action
The NADPH oxidase (NOX) family of enzymes are primary sources of ROS, which function as signaling molecules in various physiological processes but also contribute to oxidative stress in disease states.[1][3] The NOX2 enzyme, historically identified in phagocytic cells, is a multi-subunit complex responsible for the "respiratory burst," generating superoxide (B77818) anions (O₂•⁻).[5]
The complex consists of:
-
Membrane-bound subunits : The catalytic core, gp91phox (also known as NOX2) and p22phox. The gp91phox subunit contains the binding sites for NADPH and FAD.[3]
-
Cytosolic subunits : p47phox, p67phox, p40phox, and the small GTPase Rac.[5]
In a resting state, these subunits are disassembled. Upon cellular stimulation, the cytosolic subunits are phosphorylated and translocate to the cell membrane, where they assemble with the membrane-bound components to form the active oxidase.[5][6] The active enzyme facilitates the transfer of an electron from NADPH to molecular oxygen (O₂), producing superoxide.
This compound exerts its inhibitory effect by competing with NADPH for its binding site on the gp91phox subunit.[1][3] This direct competition prevents the electron transfer necessary for ROS production, thereby inhibiting both superoxide formation and the consumption of NADPH and oxygen.[1][2][4]
Quantitative Data Presentation
The potency and selectivity of this compound have been characterized across a range of in vitro assays. All quantitative data is summarized below.
Table 1: In Vitro Inhibitory Activity of this compound on NOX2
| Assay Type | System | Detection Method | pIC₅₀ (Mean ± SD) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Cell-Free | Recombinant NOX2 | NADPH Utilization | 6.60 ± 0.13 | 0.251 | [1][7] |
| Cell-Free | Recombinant NOX2 | HRP/Amplex Red | 6.57 | 0.269 | [7][8] |
| Cell-Free | Recombinant NOX2 | ROS Production | - | 0.537 | [7] |
| Cell-Based | Differentiated HL60 Cells | L-012 (ROS) | 6.74 ± 0.17 | - | [1] |
| Cell-Based | Differentiated HL60 Cells | Oxyburst Green (ROS) | 6.73 ± 0.16 | - | [1] |
| Cell-Based | Human PBMCs | L-012 (ROS) | 6.60 ± 0.08 | - | [1] |
| Cell-Based | Differentiated PLB-985 Cells | WST-1 (Superoxide) | 5.54 ± 0.25 | - |[1] |
Table 2: Selectivity Profile of this compound
| Target Enzyme | Assay System | pIC₅₀ (Mean ± SD) | IC₅₀ (µM) | Selectivity vs. NOX2 | Reference |
|---|---|---|---|---|---|
| NOX1 | Cell-Based | < 4 | > 1000 | > 3700-fold | [1][7] |
| NOX3 | Cell-Based | < 4 | > 1000 | > 3700-fold | [1][7] |
| NOX4 | Cell-Based (Oxygen Consumption) | Inactive up to 50 µM | > 1000 | > 3700-fold | [1][7][9] |
| NOX5 | Cell-Based | < 4 | > 1000 | > 3700-fold | [1][7] |
| Xanthine Oxidase | Purified Enzyme | 4.54 ± 0.16 | 28.8 | > 100-fold | [1][7] |
| eNOS | Purified Enzyme | < 4 (<50% inhib. at 100 µM) | - | - |[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, enabling researchers to effectively utilize this compound.
In Vitro Assays
This assay directly measures the inhibition of NOX2 activity using isolated cell membranes containing the core enzyme components.
-
Objective: To determine the direct inhibitory effect of this compound on the assembled NOX2 enzyme complex.
-
Materials:
-
Cell membranes from BHK cells co-expressing human gp91phox and p22phox.[1]
-
Recombinant cytosolic subunits: p47phox, p67phox, p40phox, and Rac1.
-
Assay Buffer: HBSS with Ca²⁺/Mg²⁺.
-
Activator: Arachidonic acid.
-
Substrate: NADPH.
-
Test Compound: this compound.
-
Detection Reagent:
-
For ROS: Amplex Red (25 µM) and Horseradish Peroxidase (HRP, 0.05 U/ml).[8]
-
For NADPH: Direct measurement of absorbance at 340 nm.
-
-
-
Methodology:
-
Prepare a reaction mixture containing cell membranes, recombinant cytosolic subunits, and arachidonic acid in assay buffer.
-
Add varying concentrations of this compound or vehicle control and pre-incubate for 10-15 minutes at room temperature.[8]
-
Initiate the reaction by adding the substrate, NADPH.
-
For ROS Detection: Add Amplex Red/HRP and measure the increase in fluorescence (Ex/Em ~540/590 nm) over time.
-
For NADPH Utilization: Monitor the decrease in absorbance at 340 nm over time.
-
Calculate IC₅₀ or pIC₅₀ values from the concentration-response curves.
-
This assay measures NOX2 activity in a cellular context, typically using myeloid cell lines that endogenously express the enzyme.
-
Objective: To evaluate the potency of this compound in inhibiting ROS production in whole cells.
-
Cell Lines: Human promyelocytic leukemia (HL-60) cells or myeloblastic (PLB-985) cells, differentiated into a neutrophil-like phenotype with all-trans-retinoic acid (ATRA) or DMSO.[1][10] Alternatively, freshly isolated human peripheral blood mononuclear cells (PBMCs) can be used.[1]
-
Materials:
-
Methodology:
-
Seed differentiated cells into a 96-well microplate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the ROS detection probe (e.g., L-012).
-
Stimulate ROS production by adding PMA.
-
Immediately measure the kinetic response (luminescence or fluorescence) over 60-90 minutes.
-
Determine pIC₅₀ values from concentration-response curves generated from the peak or area under the curve of the kinetic signal.
-
This method directly quantifies NOX activity by measuring the rate of oxygen consumption during the respiratory burst.
-
Objective: To confirm NOX inhibition by measuring a primary substrate's consumption and to assess selectivity (e.g., vs. NOX4).[1]
-
Materials:
-
Human neutrophils (PMNs) or other relevant cell types (e.g., NOX4-expressing T-Rex cells).[1]
-
Test Compound: this compound.
-
Stimulant: PMA.
-
Equipment: Oximeter with a sealed, temperature-controlled chamber (e.g., Seahorse XF Analyzer or Oroboros O2k).
-
-
Methodology:
-
Place a suspension of cells in the oximeter chamber.
-
Allow the basal oxygen consumption rate to stabilize.
-
(Optional) Inhibit mitochondrial respiration with appropriate inhibitors (e.g., rotenone, antimycin A) to isolate NOX-specific consumption.
-
Add this compound or vehicle and incubate for a short period.
-
Inject PMA to stimulate the respiratory burst.
-
Record the rate of oxygen consumption. Inhibition is observed as a reduction in the PMA-stimulated oxygen consumption rate.
-
In Vivo Models
This compound has demonstrated efficacy in multiple animal models, confirming its utility for in vivo studies.
This model provides a direct in vivo readout of NOX2 target engagement in the periphery.[1]
-
Objective: To demonstrate that systemically administered this compound can inhibit NOX2 activity at a site of inflammation.
-
Methodology:
-
Induce Inflammation: Inject Complete Freund's Adjuvant (CFA) into the paw of a mouse.
-
Administer Compound: After inflammation is established (e.g., 24 hours), administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses of 100 mg/kg have been shown to achieve ~95% inhibition.[1][11]
-
Measure ROS: At a specified time post-dosing (e.g., 60 minutes), inject the chemiluminescent probe L-012 into the inflamed paw.
-
Detect Signal: Measure the resulting chemiluminescence using an appropriate in vivo imaging system (IVIS).
-
Analysis: Compare the signal from this compound-treated animals to vehicle-treated controls and gp91phox knockout mice (which serve as a baseline for full NOX2 inhibition).[11]
-
This compound has also shown protective effects in various disease models, validating the pathological role of NOX2-derived ROS. These include:
-
Acute Pancreatitis: Reduces serum amylase levels in a cerulein-induced mouse model.[1][3]
-
Traumatic Brain Injury (TBI): Reduces neuroinflammation and improves neurological outcomes.[7][11]
-
Myocardial Infarction: Prevents cardiac remodeling by reducing oxidative stress and mitochondrial dysfunction.[12]
-
Cyclophosphamide-Induced Cystitis: Improves bladder dysfunction and reduces inflammation.[13]
Conclusion
This compound is a well-characterized, potent, and selective NOX2 inhibitor. Its demonstrated utility in a wide array of cell-free, cell-based, and in vivo experimental systems makes it an essential pharmacological tool. For researchers in both academic and industrial settings, this compound provides a reliable means to investigate the complex roles of NOX2-mediated ROS production in health and disease, and to validate NOX2 as a therapeutic target.
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel NOX2 inhibitor attenuates human neutrophil oxidative stress and ameliorates inflammatory arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADPH oxidase activation in neutrophils: Role of the phosphorylation of its subunits | Semantic Scholar [semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NADPH oxidase 2 inhibitor this compound prevents against cardiac remodeling after MI through reducing oxidative stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Pharmacological Inhibition of NOX2 by this compound Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
GSK2795039: A Technical Guide to its Role in Modulating Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK2795039, a selective inhibitor of NADPH oxidase 2 (NOX2). It details the compound's mechanism of action, its effects on inflammatory pathways, and summarizes key experimental findings. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of inflammation, immunology, and drug development.
Core Mechanism of Action
This compound is a small molecule that potently and selectively inhibits the NOX2 enzyme.[1][2] The primary mechanism of inhibition is competitive with the enzyme's substrate, NADPH.[1][3] By blocking the function of NOX2, this compound effectively reduces the production of reactive oxygen species (ROS), such as superoxide (B77818) anions, which are key mediators in numerous inflammatory processes.[1][2] Chronic activation or overproduction of ROS by NOX enzymes can lead to oxidative stress, a pathological mechanism implicated in a variety of diseases including atherosclerosis, diabetic nephropathy, and acute lung injury.[1] this compound's ability to abolish ROS production by activated NOX2 has been demonstrated in various in vitro and in vivo models.[1][3]
Quantitative Analysis of In Vitro Efficacy
The inhibitory activity of this compound has been quantified in various cell-free and cell-based assays. The following tables summarize the key potency (pIC50) values and selectivity profile of the compound.
Table 1: Inhibitory Potency of this compound in Cell-Free Assays
| Assay System | Detection Method | pIC50 (this compound) | pIC50 (DPI - Comparator) | Reference |
| Recombinant NOX2 | HRP/Amplex Red | 6.57 | - | [4] |
| Recombinant NOX2 | NADPH Depletion | 6.60 ± 0.13 | 7.55 ± 0.24 | [1] |
| Xanthine Oxidase | HRP/Amplex Red | 4.54 ± 0.16 | 6.57 ± 0.21 | [1] |
Table 2: Inhibitory Potency of this compound in Cell-Based Assays
| Cell Type | Stimulant | Detection Method | pIC50 (this compound) | pIC50 (DPI - Comparator) | Reference |
| Differentiated HL60 | PMA | L-012 Luminescence | 6.74 ± 0.17 | 6.84 ± 0.22 | [1] |
| Differentiated HL60 | PMA | Oxyburst Green | 6.73 ± 0.16 | 6.49 ± 0.18 | [5] |
| Human PBMCs | PMA | L-012 Luminescence | 6.60 ± 0.08 | - | [5] |
| Differentiated PLB-985 | - | WST-1 | 5.54 ± 0.25 | - | [1] |
Table 3: Selectivity of this compound Across NOX Isoforms
| NOX Isoform | Assay Type | Detection Method | Activity of this compound (up to 100 µM) | Reference |
| NOX1 | Cell-based | WST-1 | Inactive | [1] |
| NOX3 | Cell-based | WST-1 | Inactive | [1] |
| NOX4 | Cell-based | WST-1 | Inactive | [1] |
| NOX5 | Cell-based | WST-1 | Inactive | [1] |
| eNOS | Enzyme Assay | - | <50% inhibition at 100 µM | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening in key signaling cascades that are dependent on NOX2-generated ROS.
Inhibition of NOX2-Mediated ROS Production
The fundamental action of this compound is the direct inhibition of the NOX2 enzyme complex, which is a primary source of ROS in phagocytic cells.[2] This inhibition is competitive with NADPH, preventing the transfer of electrons to molecular oxygen to form superoxide.[1][3]
Caption: this compound competitively inhibits the NOX2 enzyme, blocking ROS production.
Attenuation of the NLRP3 Inflammasome Pathway
In models of traumatic brain injury, this compound has been shown to attenuate the activation of the NLRP3 inflammasome in microglia.[5] NOX2-derived ROS can act as a priming signal for the inflammasome, and by inhibiting this, this compound reduces the production of pro-inflammatory cytokines like IL-1β.[5][6]
Caption: this compound inhibits NOX2, reducing ROS-mediated NLRP3 inflammasome activation.
Modulation of Platelet Activation Signaling
In human platelets, this compound suppresses ROS-mediated signaling pathways that are crucial for platelet activation and thrombus formation.[7] It has been shown to inhibit the phosphorylation of the p38 MAPK/cPLA2 pathway, which is downstream of NOX2-dependent ROS production.[7]
Caption: this compound blocks the NOX2-p38 MAPK-cPLA2 pathway in platelets.
In Vivo Anti-Inflammatory Activity
This compound is the first small molecule NOX2 inhibitor to demonstrate in vivo efficacy.[1][3]
-
Paw Inflammation Model: Systemic administration of this compound in mice abolished the production of ROS by activated NOX2 in a paw inflammation model.[1] A dose of 100 mg/kg resulted in approximately 95% inhibition of the chemiluminescent signal in the inflamed paw.[1]
-
Acute Pancreatitis Model: In a murine model of acute pancreatitis, this compound reduced the levels of serum amylase that are triggered by systemic injection of cerulein.[1][3]
-
Traumatic Brain Injury (TBI): In a mouse model of TBI, systemic administration of this compound (100 mg/kg) attenuated microglial NOX2 activity, leading to reduced levels of ROS, nitrite, and pro-inflammatory cytokines.[5]
-
Cyclophosphamide-Induced Cystitis: In a mouse model of bladder inflammation, this compound treatment improved dysfunctional voiding behavior, reduced bladder edema and inflammation, and preserved the urothelial barrier integrity.[8]
Experimental Protocols
This section provides an overview of the methodologies used in the characterization of this compound.
Cell-Free Recombinant NOX2 Enzyme Assays
-
Enzyme Preparation: Cell-free NOX2 enzyme preparations were derived from membranes of BHK cells co-expressing human gp91phox and p22phox.[1]
-
ROS Detection (HRP/Amplex Red): The assay measures the H₂O₂-dependent oxidation of Amplex Red to the fluorescent resorufin (B1680543) in the presence of horseradish peroxidase (HRP). Reactions are initiated by adding recombinant NOX2 subunits.
-
NADPH Depletion Assay: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time in the presence of the activated NOX2 enzyme.[1]
Cell-Based ROS Production Assays
-
Cell Culture and Differentiation: HL60 or PLB-985 myeloid cells are differentiated into a neutrophil-like phenotype. Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood.[1]
-
Stimulation: Cells are typically stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) to activate NOX2.[1]
-
ROS Detection:
-
L-012 Chemiluminescence: L-012 is a luminol-based probe that emits light upon reaction with ROS.
-
Amplex Red/HRP: Cells are pre-incubated with this compound, followed by the addition of Amplex Red and HRP.[4]
-
Oxyburst Green: A fluorogenic probe used to detect ROS production.[5]
-
WST-1: A cell-impermeable formazan (B1609692) dye used to detect extracellular superoxide.[1]
-
Oxygen Consumption Assay
-
Principle: In neutrophils, the rate of oxygen consumption is directly related to NOX activity following activation (respiratory burst).[5]
-
Methodology: An oximeter is used to measure the rate of oxygen consumption in a suspension of human polymorphonuclear leukocytes (PMNs) following stimulation in the presence and absence of the inhibitor.[1]
In Vivo Paw Inflammation Model
-
Induction of Inflammation: Inflammation is induced in the paw of mice, for example, by using Complete Freund's Adjuvant (CFA).[1]
-
Compound Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally).[1]
-
ROS Measurement: A chemiluminescent probe like L-012 is injected into the inflamed paw, and the resulting light emission is quantified using an imaging system.[1]
Caption: General experimental workflow for the characterization of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of NOX2. Its ability to suppress ROS production in a variety of inflammatory contexts, both in vitro and in vivo, underscores the therapeutic potential of targeting NOX2. The data summarized in this guide highlight its utility as a tool compound for investigating the role of NOX2 in health and disease, and as a lead molecule for the development of novel anti-inflammatory therapies.
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Pharmacological Inhibition of NOX2 by this compound Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Oxidative Stress with GSK2795039: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of GSK2795039 as a potent and selective inhibitor of NADPH oxidase 2 (NOX2) for investigating oxidative stress. The document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound and Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a wide array of pathologies.[1][2] The NADPH oxidase (NOX) family of enzymes are major sources of ROS and play a critical role in both physiological and pathological processes.[2][3] Specifically, the NOX2 isoform is a key contributor to oxidative stress in various disease states.[1][3]
This compound is a novel small molecule inhibitor that has demonstrated high potency and selectivity for the NOX2 enzyme.[1] It functions by competitively inhibiting the binding of NADPH, a crucial substrate for NOX2 activity, thereby blocking the production of ROS.[1][3][4] This makes this compound a valuable tool for elucidating the role of NOX2-mediated oxidative stress in disease models and for the development of potential therapeutic interventions.
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the quantitative data on the inhibitory activity and selectivity of this compound from various in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound against NOX2
| Assay Type | Detection Method | Cell/System | pIC50 | Reference |
| Semi-recombinant NOX2 | WST-1 | BHK cell membranes | 6.60 ± 0.13 | [1] |
| Semi-recombinant NOX2 | HRP/Amplex Red | BHK cell membranes | 6.57 | [5] |
| Semi-recombinant NOX2 | Oxyburst Green | BHK cell membranes | 6.73 ± 0.16 | [1] |
| Differentiated HL60 cells | L-012 Chemiluminescence | HL60 cells | 6.74 ± 0.17 | [1] |
| Human PBMCs | L-012 Chemiluminescence | Human PBMCs | 6.60 ± 0.08 | [1] |
| Differentiated PLB-985 cells | WST-1 | PLB-985 cells | 5.54 ± 0.25 | [1] |
Table 2: Selectivity of this compound against other NOX Isoforms and Enzymes
| Enzyme/NOX Isoform | Assay Type | pIC50 / % Inhibition | Reference |
| NOX1 | Cell-based (WST-1) | Inactive (up to 100 µM) | [1] |
| NOX3 | Cell-based (WST-1) | Inactive (up to 100 µM) | [1] |
| NOX4 | Cell-based (WST-1) | Inactive (up to 100 µM) | [1] |
| NOX5 | Cell-based (WST-1) | Inactive (up to 100 µM) | [1] |
| Xanthine Oxidase | HRP/Amplex Red | 4.54 ± 0.16 | [1] |
| Endothelial Nitric Oxide Synthase (eNOS) | --- | <50% inhibition at 100 µM | [1] |
Signaling Pathway of NOX2 Inhibition by this compound
The following diagram illustrates the mechanism by which this compound inhibits NOX2 and the subsequent reduction in oxidative stress.
Caption: this compound competitively inhibits NADPH binding to the NOX2 complex, blocking superoxide production.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for investigating oxidative stress using this compound.
Cell-Based Assay for ROS Production in HL60 Cells
This protocol describes the measurement of ROS production in differentiated human promyelocytic leukemia (HL60) cells, which endogenously express NOX2.
Materials:
-
HL60 cells
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
L-012 (chemiluminescent probe)
-
96-well white microplates
Procedure:
-
Cell Culture and Differentiation: Culture HL60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Induce differentiation into a neutrophil-like phenotype by treating with 1.3% DMSO for 5-7 days.
-
Cell Preparation: Harvest differentiated HL60 cells, wash with phosphate-buffered saline (PBS), and resuspend in assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Compound Treatment: Seed the cells into a 96-well white microplate. Add varying concentrations of this compound (typically prepared as a 10-point, 3-fold serial dilution in DMSO and then diluted in assay buffer). Include a vehicle control (DMSO) and a positive control inhibitor.
-
ROS Detection: Add the L-012 probe to each well.
-
Stimulation: Initiate ROS production by adding PMA (e.g., final concentration of 100 nM) to all wells except the unstimulated control.
-
Measurement: Immediately measure the chemiluminescence signal over time (e.g., for 60 minutes) using a microplate reader.
-
Data Analysis: Determine the pIC50 value by plotting the normalized response against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Murine Model of Paw Inflammation
This protocol outlines an in vivo model to assess the efficacy of this compound in reducing NOX2-dependent ROS production in an inflammatory setting.
Materials:
-
Male C57BL/6 mice
-
Zymosan A
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)
-
L-012
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
Induction of Inflammation: After a specified pre-treatment time, induce inflammation by injecting Zymosan A into the paw.
-
ROS Measurement: At the peak of the inflammatory response, anesthetize the mice and inject the chemiluminescent probe L-012 into the inflamed paw.
-
Imaging: Immediately acquire images of the paw using an in vivo imaging system to quantify the chemiluminescence signal, which is indicative of ROS production.
-
Data Analysis: Compare the chemiluminescence signal between the vehicle-treated and this compound-treated groups to determine the extent of inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based oxidative stress model.
Caption: A typical workflow for assessing this compound's inhibition of cellular ROS production.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of NOX2. Its ability to effectively block NOX2-mediated ROS production in both in vitro and in vivo models makes it an indispensable tool for researchers investigating the role of oxidative stress in a multitude of diseases. The data and protocols presented in this guide provide a solid foundation for the design and execution of experiments aimed at further understanding and targeting NOX2-dependent pathologies.
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
GSK2795039: A Technical Guide to its Applications in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2795039 is a potent and selective small-molecule inhibitor of NADPH oxidase 2 (NOX2), a critical enzyme in the production of reactive oxygen species (ROS). Its ability to penetrate the blood-brain barrier has positioned it as a valuable tool in neuroscience research, enabling the exploration of NOX2's role in the pathophysiology of various neurological disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, applications in preclinical neuroscience models, and detailed experimental protocols. The quantitative data presented herein is summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
Mechanism of Action
This compound functions as a direct inhibitor of the NOX2 enzyme complex.[1] It acts in an NADPH competitive manner, meaning it competes with the enzyme's natural substrate, NADPH, to prevent the transfer of electrons to molecular oxygen, thereby inhibiting the production of superoxide (B77818) and subsequent ROS.[1][2] Extensive characterization has demonstrated its selectivity for NOX2 over other NOX isoforms (NOX1, NOX3, NOX4, NOX5), xanthine (B1682287) oxidase, and endothelial nitric oxide synthase (eNOS), minimizing off-target effects.[1][3]
The inhibition of NOX2 by this compound has been shown to disrupt downstream signaling cascades implicated in neuroinflammation and oxidative stress. A key pathway involves the NOX2-ROS-NLRP3 inflammasome axis.[4][5] By reducing ROS production, this compound can prevent the priming and activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and release of pro-inflammatory cytokines like IL-1β.[4][5]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound reported in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | System | Parameter | Value | Reference |
| HRP/Amplex Red | Recombinant NOX2 | pIC₅₀ | 6.57 ± 0.21 | [1] |
| NADPH Depletion | Semi-recombinant NOX2 (PLB-985 membranes) | pIC₅₀ | 6.60 ± 0.13 | [1] |
| ROS Production | Differentiated HL-60 cells (PMA-stimulated) | pIC₅₀ | ~6.6 | [2] |
| ROS Production | Human PBMCs (PMA-stimulated) | pIC₅₀ | 6.60 ± 0.075 | [2] |
| Oxygen Consumption | Human PMNs | pIC₅₀ | ~6.5 | [2] |
| HRP/Amplex Red | Xanthine Oxidase | pIC₅₀ | 4.54 ± 0.16 | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration | Dose | Brain:Blood Ratio | Oral Bioavailability | Plasma Half-life | Reference |
| Rat | Intraperitoneal (i.p.) | N/A | 0.83 | N/A | ~2 h (IV) | [1][5] |
| Rat | Oral (p.o.) | 3 mg/kg | N/A | 3% | N/A | [1] |
| Mouse | Intraperitoneal (i.p.) | N/A | 0.49 | N/A | ~12 min (IV) | [1][5] |
| Mouse | Oral (p.o.) | 5 mg/kg | N/A | 10% | N/A | [1] |
| Mouse | Oral (p.o.) | 100 mg/kg | N/A | 54% | N/A | [1] |
Applications in Neuroscience Research
This compound has been instrumental in elucidating the role of NOX2 in a range of neurological and psychiatric conditions. Its use in preclinical models has provided strong evidence for NOX2 as a therapeutic target.
-
Traumatic Brain Injury (TBI): In mouse models of TBI, this compound administration reduces neuroinflammation, oxidative stress, and neuronal apoptosis.[4][6] It has been shown to mitigate secondary injury cascades by inhibiting the NOX2-ROS-NLRP3 inflammasome axis in microglia and infiltrating myeloid cells.[4][5] Treatment has also been associated with improved motor function and modest improvements in long-term neurobehavioral deficits.[5]
-
Alzheimer's Disease (AD): Studies have shown that short-term inhibition of NOX2 with this compound can prevent the development of amyloid-beta (Aβ)-induced pathology in mice.[7] The compound prevents microglial activation, reduces neuroinflammation, and averts the development of neuropsychiatric-like behaviors and chronic oxidative damage in the brain.[4][7]
-
Neuropathic Pain: In models of spared nerve injury, this compound has been shown to reduce mechanical hypersensitivity.[6][8] The therapeutic effect is linked to the attenuation of spinal microglial activation, a key driver of central sensitization in chronic pain states.[6]
-
Epilepsy: Research suggests a role for NOX2-derived ROS in driving epileptogenesis. Early intervention with this compound in a status epilepticus model significantly attenuated oxidative damage, pro-inflammatory cytokine expression, and neuronal death, thereby mitigating the development of spontaneous recurrent seizures.[2]
-
Other Conditions: The utility of this compound has also been explored in models of ischemic stroke, intracranial hemorrhage, and Huntington's disease, demonstrating its broad potential in neuroscience research.[4][9]
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
In Vitro NOX2 Inhibition Assay (Cell-Based)
This protocol describes the measurement of ROS production in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated cells.
Materials:
-
Differentiated HL-60 cells or isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate)
-
Amplex Red
-
Horseradish Peroxidase (HRP)
-
Hank's Balanced Salt Solution (HBSS)
-
96-well microplates (black, clear bottom)
Procedure:
-
Cell Preparation: Plate differentiated HL-60 cells or PBMCs in a 96-well plate at a density of 50,000 cells per well.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 10-15 minutes at room temperature.
-
Reaction Mixture: Prepare a reaction mixture in HBSS containing Amplex Red (final concentration 25 µM) and HRP (final concentration 0.05 U/ml).
-
Assay Initiation: Add the reaction mixture to the wells.
-
NOX2 Activation: Activate the NOX2 enzyme by adding PMA to a final concentration of 100 nM.
-
Measurement: Immediately begin measuring fluorescence (excitation ~540 nm, emission ~590 nm) in a plate reader at 37°C, taking readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of ROS production (slope of the fluorescence curve). Normalize data to the vehicle-treated control and calculate pIC₅₀ values.
In Vivo Administration for CNS Studies (Mouse Model)
This protocol provides a general workflow for evaluating the efficacy of this compound in a mouse model of acute neurological injury, such as TBI.
Procedure:
-
Animal Model: Adult C57BL/6J male mice are subjected to a controlled cortical impact (CCI) or other models of neurological injury.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline).
-
Administration: Administer this compound (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specific time point post-injury (e.g., 2 hours).[5] In some paradigms, pre-treatment may be employed.[4]
-
Behavioral Analysis: Conduct behavioral tests to assess motor and cognitive function at various time points (e.g., daily for the first week, then weekly).
-
Tissue Collection: At the study endpoint (e.g., 24 hours, 7 days, or 28 days post-injury), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect brain tissue for analysis.
-
Post-mortem Analysis: Process brain tissue for:
-
Biochemical analysis: Measure levels of NOX2, inflammatory cytokines (e.g., IL-1β), and markers of oxidative stress using techniques like Western blot, ELISA, or qPCR.
-
Histology: Perform immunohistochemistry (IHC) to assess microglial activation (e.g., Iba-1 staining), neuronal death, and other pathological hallmarks.
-
Conclusion
This compound is a well-validated and selective NOX2 inhibitor that has become an indispensable pharmacological tool for neuroscience research. Its ability to cross the blood-brain barrier and modulate neuroinflammation and oxidative stress in the CNS has provided critical insights into the role of NOX2 in a variety of debilitating neurological disorders. The data and protocols summarized in this guide offer a foundation for researchers to design and execute rigorous preclinical studies, paving the way for the potential therapeutic application of NOX2 inhibition in clinical settings.
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of NADPH Oxidase Isoform-2 (NOX2) Inhibition on Behavioral Responses and Neuroinflammation in a Mouse Model of Neuropathic Pain [mdpi.com]
- 7. Short-Term Inhibition of NOX2 Pre... preview & related info | Mendeley [mendeley.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
GSK2795039: A Technical Guide to its Anti-Apoptotic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), a key enzyme responsible for the production of reactive oxygen species (ROS) in various cell types. By attenuating NOX2 activity, this compound effectively reduces oxidative stress, a critical factor in the initiation and progression of apoptosis. This technical guide provides an in-depth overview of the anti-apoptotic effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Introduction to this compound and Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. A key mediator of apoptosis is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms.
This compound is a selective inhibitor of NADPH oxidase 2 (NOX2), a membrane-bound enzyme that catalyzes the production of superoxide (B77818), a primary ROS. By inhibiting NOX2, this compound has been shown to mitigate oxidative stress and, consequently, reduce apoptosis in various preclinical models.
Mechanism of Action: Inhibition of NOX2-Mediated Apoptosis
This compound exerts its anti-apoptotic effects primarily through the inhibition of the NOX2 enzyme. This inhibition is competitive with respect to the enzyme's substrate, NADPH. The reduction in NOX2 activity leads to a decrease in superoxide and other downstream ROS, thereby alleviating oxidative stress on cellular components, including mitochondria.
The downstream effects of reduced ROS levels on the apoptotic machinery include:
-
Preservation of Mitochondrial Integrity: Reduced oxidative stress helps maintain the mitochondrial outer membrane potential and prevents the opening of the mitochondrial permeability transition pore (mPTP). This inhibits the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytosol.
-
Modulation of Apoptotic Signaling Cascades: By preventing cytochrome c release, this compound inhibits the formation of the apoptosome and the subsequent activation of the caspase cascade, most notably the executioner caspase, caspase-3.
-
Regulation of Bcl-2 Family Proteins: While direct interaction has not been fully elucidated, the reduction in ROS can influence the expression and activity of the Bcl-2 family of proteins, shifting the balance from pro-apoptotic members (e.g., Bax) to anti-apoptotic members (e.g., Bcl-2).
Below is a diagram illustrating the proposed signaling pathway for the anti-apoptotic effect of this compound.
Figure 1: Proposed signaling pathway of this compound's anti-apoptotic effect.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory and anti-apoptotic effects of this compound.
| Parameter | Assay Type | Value | Reference |
| pIC₅₀ | NOX2-mediated HRP/Amplex Red activation | 6.57 | [1] |
| pIC₅₀ | Cell-free NOX2 inhibition | ~6 | [2] |
| IC₅₀ | NOX2 inhibition | 0.269 µM | [3] |
| IC₅₀ | NOX1, -3, -4, and -5 inhibition | >1,000 µM | [3] |
| IC₅₀ | Xanthine oxidase inhibition | 28.8 µM | [3] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Model System | Apoptotic Stimulus | Effect of this compound | Key Findings | Reference |
| PC12 Cells | FeSO₄ and LPS | Reduction in apoptosis | Decreased number of caspase-3-positive cells. | [2] |
| Mouse Model of Traumatic Brain Injury (TBI) | Weight drop-induced injury | Attenuation of apoptosis | Decreased apoptotic index as measured by TUNEL assay. | [3][4] |
| H9C2 Cardiomyocytes & Mouse Model | Doxorubicin | Attenuation of apoptosis and necrosis | Improved cell viability and reduced cardiomyocyte apoptosis. | [5][6] |
Table 2: Summary of Anti-Apoptotic Effects of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-apoptotic effects of this compound.
Western Blot for Caspase-3 Cleavage
This protocol is designed to detect the cleavage of caspase-3, a hallmark of apoptosis, in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., PC12 cells)
-
This compound
-
Apoptosis-inducing agent (e.g., FeSO₄ and LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3 and total caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound for a predetermined time, with or without the addition of an apoptotic stimulus.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Figure 2: Western blot workflow for detecting cleaved caspase-3.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a late marker of apoptosis, in tissue sections or cultured cells.
Materials:
-
Paraffin-embedded tissue sections or cultured cells on slides
-
TUNEL assay kit
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100)
-
TdT reaction mix
-
Fluorescently labeled dUTP
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Deparaffinize and rehydrate tissue sections. For cultured cells, fix and permeabilize.
-
Proteinase K Treatment: Digest samples with Proteinase K to improve probe accessibility.
-
TdT Labeling: Incubate samples with the TdT reaction mix containing fluorescently labeled dUTP to label the 3'-OH ends of fragmented DNA.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the slides and visualize using a fluorescence microscope. The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei.
Flow Cytometry for Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell suspension
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 3: Logical relationship of Annexin V and PI staining in flow cytometry.
Conclusion
This compound is a valuable research tool for investigating the role of NOX2-mediated oxidative stress in apoptosis. Its high selectivity and demonstrated anti-apoptotic effects in various disease models make it a promising candidate for further therapeutic development. This technical guide provides a foundational understanding of its mechanism and the experimental approaches to further elucidate its role in modulating programmed cell death.
References
- 1. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
The NOX2 Inhibitor GSK2795039: A Technical Guide for In Vivo Models of Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of GSK2795039, a selective NADPH oxidase 2 (NOX2) inhibitor, in preclinical in vivo models of acute pancreatitis. This document details the mechanism of action, experimental protocols, and key efficacy data, offering a comprehensive resource for researchers investigating novel therapeutic strategies for pancreatitis.
Introduction: The Role of NOX2 in Pancreatitis
Acute pancreatitis is an inflammatory condition of the pancreas characterized by premature activation of digestive enzymes, leading to autodigestion, inflammation, and tissue damage. A growing body of evidence implicates oxidative stress as a critical early event in the pathogenesis of this disease.[1] One of the primary sources of reactive oxygen species (ROS) in pancreatitis is the NADPH oxidase (NOX) family of enzymes.[2]
Specifically, NOX2 is a key contributor to the inflammatory cascade in acute pancreatitis.[3] Overstimulation of pancreatic acinar cells, for instance by the cholecystokinin (B1591339) (CCK) analog cerulein, leads to the activation of NOX2.[2] This activation results in the production of superoxide (B77818) radicals, which act as signaling molecules to initiate and amplify the inflammatory response.[1] This includes the activation of downstream pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][3] These pathways, in turn, drive the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which mediate pancreatic injury and the systemic inflammatory response.[1]
This compound is a potent and selective small molecule inhibitor of NOX2. It acts in an NADPH-competitive manner, effectively blocking the production of ROS by this enzyme.[4][5] Its selectivity for NOX2 over other NOX isoforms and other ROS-producing enzymes makes it a valuable tool for investigating the specific role of NOX2 in disease models and as a potential therapeutic agent.[4]
Efficacy of this compound in a Murine Model of Acute Pancreatitis
The primary evidence for the efficacy of this compound in an in vivo model of pancreatitis comes from a study utilizing cerulein-induced pancreatitis in mice. This model mimics the early, edematous stages of human acute pancreatitis.[4] The key quantitative endpoint in this study was the measurement of serum amylase, a well-established biomarker of pancreatic injury.[4]
| Treatment Group | Dose (mg/kg) | Administration Route | Serum Amylase (U/L, Mean ± SEM) | Percent Reduction vs. Vehicle |
| Sham | - | - | ~500 | - |
| Vehicle + Cerulein | - | i.p. | ~4000 | - |
| This compound + Cerulein | 100 | i.p. | ~2000 | ~50% |
Data are approximated from graphical representations in Hirano et al., 2015. For precise values, consultation of the original publication is recommended.
These results demonstrate that prophylactic administration of this compound significantly attenuates the rise in serum amylase in a cerulein-induced model of acute pancreatitis, indicating a protective effect against pancreatic acinar cell injury.[4]
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, based on the foundational study by Hirano et al. (2015) and established protocols for cerulein-induced pancreatitis.
Cerulein-Induced Acute Pancreatitis in Mice
This protocol describes the induction of a mild, edematous acute pancreatitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cerulein (or caerulein)
-
Sterile 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% water)
Procedure:
-
Animal Preparation: Fast mice for 12-18 hours prior to the experiment, with free access to water.
-
This compound Administration: Administer this compound (100 mg/kg) or vehicle via intraperitoneal (i.p.) injection one hour before the first cerulein injection.
-
Pancreatitis Induction: Prepare a stock solution of cerulein in sterile 0.9% saline (e.g., 5 µg/mL). Administer cerulein via i.p. injection at a dose of 50 µg/kg body weight. Repeat the injections hourly for a total of seven injections.
-
Control Groups:
-
Sham Control: Administer i.p. injections of an equivalent volume of sterile 0.9% saline at the same time points as the cerulein injections.
-
Vehicle Control: Administer vehicle i.p. one hour before the first cerulein injection, followed by the series of cerulein injections.
-
-
Sample Collection: Euthanize mice at a predetermined time point after the final cerulein injection (e.g., 6 hours). Collect blood via cardiac puncture for serum analysis.
Serum Amylase Measurement
Procedure:
-
Allow the collected blood to clot at room temperature.
-
Centrifuge the blood at 2000 x g for 10 minutes to separate the serum.
-
Measure the amylase activity in the serum using a commercially available amylase activity assay kit, following the manufacturer's instructions.
-
Express the results in Units per Liter (U/L).
Signaling Pathways and Experimental Workflow
NOX2 Signaling Pathway in Acute Pancreatitis
The following diagram illustrates the central role of NOX2 in the inflammatory cascade of acute pancreatitis.
Caption: NOX2 signaling cascade in cerulein-induced pancreatitis.
Experimental Workflow for Evaluating this compound
The following diagram outlines the experimental workflow for assessing the efficacy of this compound in the in vivo pancreatitis model.
References
- 1. Oxidative stress and inflammatory signaling in cerulein pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK2795039 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GSK2795039, a potent and selective inhibitor of NADPH oxidase 2 (NOX2), in a variety of in vitro cell-based assays. This compound is a valuable tool for investigating the role of NOX2-mediated reactive oxygen species (ROS) production in various physiological and pathological processes.[1][2][3] It inhibits NOX2 in a manner that is competitive with NADPH and has demonstrated selectivity over other NOX isoforms.[1][2]
Mechanism of Action
This compound is a novel small molecule that directly inhibits the NOX2 enzyme.[1] NOX2 is a key enzyme responsible for the production of superoxide (B77818) and other reactive oxygen species. By competitively binding to the NADPH site on the NOX2 complex, this compound blocks the transfer of electrons to molecular oxygen, thereby preventing the generation of ROS.[1][2] This targeted inhibition allows for the specific investigation of NOX2's role in cellular signaling and disease.
Signaling Pathway
The signaling pathway affected by this compound centers on the inhibition of NOX2-dependent ROS production. In various cell types, activation of cell surface receptors by stimuli such as phorbol (B1677699) 12-myristate 13-acetate (PMA) leads to the assembly and activation of the NOX2 enzyme complex. Activated NOX2 then generates ROS, which can act as signaling molecules in numerous downstream pathways, contributing to inflammation, apoptosis, and other cellular responses.[1] this compound acts as a direct inhibitor of this process.
References
Application Notes and Protocols: Optimal Concentration of GSK2795039 for HL-60 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing GSK2795039, a potent and selective inhibitor of NADPH oxidase 2 (NOX2), with the human promyelocytic leukemia cell line, HL-60. The optimal concentration of this compound is primarily characterized for its inhibitory effect on reactive oxygen species (ROS) production in differentiated HL-60 cells.
Introduction
This compound is a small molecule inhibitor that acts competitively at the NADPH binding site of the NOX2 enzyme.[1][2][3] NOX2 is a key enzyme responsible for the production of superoxide (B77818) and other reactive oxygen species in phagocytic cells. The HL-60 cell line, particularly when differentiated into a neutrophil-like phenotype, is a widely used model system for studying NOX2 activity. This document outlines the effective concentrations of this compound for inhibiting ROS production and provides protocols for cell culture, differentiation, and relevant assays. While this compound has been shown to reduce apoptosis in some cell types, its specific effects on proliferation, apoptosis, and cell cycle in HL-60 cells have not been extensively reported in the available literature.[3]
Data Presentation
The following table summarizes the quantitative data for the inhibitory effect of this compound on ROS production in differentiated HL-60 cells.
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| pIC50 | 6.74 ± 0.17 | Differentiated HL-60 | PMA (12 nM) stimulated, L-012 luminescence | [1] |
| pIC50 | 6.73 ± 0.16 | Differentiated HL-60 | PMA (12 nM) stimulated, Oxyburst Green detection | [1] |
| Full Inhibition | 100 µM | Differentiated HL-60 | PMA stimulated | [1][2][4] |
Note: Data regarding the IC50 for cell proliferation and effective concentrations for apoptosis induction or cell cycle arrest of this compound in HL-60 cells are not available in the currently reviewed literature. The primary reported application is the inhibition of NOX2-mediated ROS production.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in HL-60 Cells
Caption: Mechanism of this compound action in differentiated HL-60 cells.
General Experimental Workflow
Caption: Workflow for assessing this compound effects on HL-60 cells.
Experimental Protocols
HL-60 Cell Culture and Differentiation
Materials:
-
HL-60 cells (ATCC® CCL-240™)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100X)
-
All-trans retinoic acid (ATRA) or Dimethyl sulfoxide (B87167) (DMSO)
-
T-75 culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Protocol for Cell Culture:
-
Maintain HL-60 cells in RPMI 1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
Protocol for Differentiation:
-
Seed HL-60 cells at a density of 1 x 10⁵ cells/mL in fresh culture medium.
-
To induce differentiation into a neutrophil-like phenotype, add ATRA to a final concentration of 1 µM or DMSO to a final concentration of 1.3%.
-
Incubate the cells for 4-5 days without changing the medium.
-
Differentiated cells are now ready for subsequent experiments.
ROS Production Assay
Materials:
-
Differentiated HL-60 cells
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Hank's Balanced Salt Solution (HBSS)
-
ROS detection reagent (e.g., L-012 or Oxyburst Green)
-
96-well microplates (black, clear-bottom for fluorescence)
-
Plate reader capable of luminescence or fluorescence detection
Protocol:
-
Harvest differentiated HL-60 cells by centrifugation and resuspend in HBSS.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Prepare serial dilutions of this compound in HBSS and add to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 10-30 minutes at 37°C.
-
Add the ROS detection reagent to each well according to the manufacturer's instructions.
-
Stimulate ROS production by adding PMA to a final concentration of 12 nM.
-
Immediately measure the luminescence or fluorescence signal over time (e.g., for 60 minutes) using a plate reader.
-
Calculate the pIC50 value from the concentration-response curve.
Cell Proliferation (MTT) Assay
Materials:
-
HL-60 cells
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HL-60 cells in a 96-well plate at a density of 4 x 10⁴ cells/mL in 100 µL of complete medium.[5]
-
After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
Materials:
-
HL-60 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed HL-60 cells in 6-well plates at a density of 1 x 10⁶ cells per well.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle (Propidium Iodide) Analysis
Materials:
-
HL-60 cells
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed HL-60 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis (programmed cell death) in human leukemic HL-60 cells by inhibition of RNA or protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of GSK2795039 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of GSK2795039, a selective NADPH oxidase 2 (NOX2) inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent small molecule inhibitor of NOX2, a key enzyme involved in the production of reactive oxygen species (ROS).[1][2][3][4] It is a valuable tool for investigating the role of NOX2 in various physiological and pathological processes.[3][4] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. DMSO is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[1][2][5][6][7]
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and solution preparation.
| Property | Value | Source(s) |
| Molecular Weight (M.Wt) | 450.56 g/mol | [2][5][6][7] |
| Appearance | Solid powder | [1][6] |
| Purity | ≥98% | [1][5] |
| Solubility in DMSO | 30 mg/mL to 125 mg/mL (up to 100 mM) | [1][2][5][7] |
| Storage of Solid | -20°C | [1][5][6] |
| Storage of Stock Solution | -20°C or -80°C | [6][8][9] |
Signaling Pathway of this compound Action
This compound selectively inhibits the NOX2 enzyme complex. This inhibition prevents the transfer of electrons from NADPH to molecular oxygen, thereby blocking the production of superoxide (B77818) and downstream reactive oxygen species.
Caption: Mechanism of NOX2 inhibition by this compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials and Equipment
-
This compound solid powder
-
Anhydrous/molecular sieve-dried DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
This compound should be handled as a potentially hazardous substance.[1] Always wear appropriate PPE. Work in a well-ventilated area or a chemical fume hood. Refer to the product's Safety Data Sheet (SDS) for comprehensive safety information.[1]
Step-by-Step Procedure
The following workflow diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
-
Calculations:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (450.56 g/mol ).
-
The formula for this calculation is: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 450.56 g/mol / 1000 = 4.5056 mg
-
-
Weighing:
-
Before use, allow the vial of this compound to equilibrate to room temperature to prevent condensation.
-
On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 4.51 mg) of the this compound powder into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary, but check for any temperature sensitivity of the compound.[2][8] For this compound, warming up to 50°C has been reported to aid solubility.[2]
-
-
Aliquoting and Storage:
-
To minimize freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[8][9]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[6][8][9] Properly stored, the stock solution should be stable for an extended period.
-
Application Notes
-
Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[8][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Aqueous Solubility: this compound is sparingly soluble in aqueous buffers.[1] To prepare working solutions in aqueous media, first, dissolve the compound in DMSO to make a concentrated stock solution, and then dilute this stock solution into the aqueous buffer of choice.[1] It is advisable to make serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous medium to prevent precipitation.
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of the compound.[2] Use fresh, anhydrous DMSO for the preparation of stock solutions.
-
Precipitation: If precipitation is observed upon dilution of the DMSO stock into an aqueous buffer, try further diluting the stock solution in DMSO before adding it to the buffer. Gentle warming or sonication of the final working solution may also help, but its stability in the aqueous solution should be considered, as it is not recommended to store aqueous solutions for more than a day.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medkoo.com [medkoo.com]
- 7. molnova.com:443 [molnova.com:443]
- 8. benchchem.com [benchchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for GSK2795039 in Primary Human Neutrophil Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), the primary enzyme responsible for the respiratory burst in neutrophils.[1][2] This enzyme complex generates superoxide (B77818) anions (O₂⁻), which are precursors to other reactive oxygen species (ROS). These ROS are critical for host defense against pathogens but can also contribute to tissue damage in inflammatory diseases. This compound inhibits NOX2 in an NADPH competitive manner, effectively blocking the production of ROS.[1][3] These application notes provide a comprehensive overview of the use of this compound in primary human neutrophil experiments, including quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Data Presentation
The inhibitory activity of this compound on various neutrophil functions is summarized below. The data are compiled from studies using primary human polymorphonuclear leukocytes (PMNs), which consist mainly of neutrophils, and other relevant cell systems.
| Parameter | Cell Type | Stimulus | Assay | pIC50 / IC50 | Reference |
| ROS Production | Human PMNs | PMA | Oxygen Consumption | Max effect at 20 µM | [1] |
| Human PBMCs | PMA | L-012 Chemiluminescence | pIC50: 6.60 ± 0.08 | [1] | |
| Differentiated HL-60 Cells | PMA | L-012 Chemiluminescence | pIC50: 6.74 ± 0.17 | [1] | |
| Differentiated HL-60 Cells | PMA | Oxyburst Green Fluorescence | pIC50: 6.73 ± 0.16 | [1] | |
| NETosis | Human Neutrophils | HIT Immune Complexes | Thrombus Formation | Inhibition Observed | [4][5] |
| Human Neutrophils | α-IgE | NO Production (leading to NETs) | Inhibition at 100 µM | [6] | |
| Platelet Aggregation | Human Platelets | Collagen | Aggregation | IC50: 22.6 µM |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound on primary human neutrophil functions are provided below.
Isolation of Primary Human Neutrophils
A standard method for isolating human neutrophils from whole blood is density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Ficoll-Paque PLUS or similar density gradient medium
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dilute the anticoagulated blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺ and add Dextran T500 to a final concentration of 1% (w/v) to sediment the erythrocytes.
-
Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To remove contaminating red blood cells, resuspend the pellet in RBC Lysis Buffer for 5-10 minutes on ice.
-
Add an excess of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 10 minutes.
-
Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final neutrophil pellet in the desired experimental buffer (e.g., HBSS with Ca²⁺/Mg²⁺) and determine cell concentration and viability (e.g., using a hemocytometer and trypan blue exclusion).
Reactive Oxygen Species (ROS) Production Assay (Oxygen Consumption)
This protocol measures the consumption of oxygen by neutrophils during the respiratory burst, which is directly proportional to NOX2 activity.
Materials:
-
Isolated human neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
HBSS with Ca²⁺/Mg²⁺
-
Oxygen electrode or a Seahorse XF Analyzer
Procedure:
-
Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Transfer the neutrophil suspension to the chamber of the oxygen electrode or the wells of a Seahorse XF plate.
-
Equilibrate the cells for a few minutes to establish a baseline oxygen consumption rate.
-
Stimulate the neutrophils with PMA (e.g., 100 nM).
-
Record the rate of oxygen consumption over time.
-
Calculate the percentage of inhibition of oxygen consumption by this compound compared to the vehicle control.
Neutrophil Extracellular Trap (NET) Formation (NETosis) Assay
This protocol quantifies the release of extracellular DNA, a hallmark of NETosis.
Materials:
-
Isolated human neutrophils
-
This compound
-
PMA or other appropriate stimulus (e.g., ionomycin, immune complexes)
-
RPMI 1640 medium
-
Sytox Green or PicoGreen (cell-impermeable DNA dyes)
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated neutrophils in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into the wells of a black 96-well plate.
-
Add the cell-impermeable DNA dye (e.g., Sytox Green at a final concentration of 5 µM) to each well.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Stimulate NETosis by adding PMA (e.g., 25-100 nM).
-
Measure fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 4 hours using a fluorescence plate reader (excitation/emission ~485/520 nm for Sytox Green).
-
A well with cells lysed with Triton X-100 can be used as a positive control for 100% DNA release.
-
Calculate the percentage of NETosis inhibition by this compound.
Degranulation Assay (Elastase Release)
This protocol measures the release of elastase, a primary granule enzyme, from stimulated neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP)
-
Cytochalasin B
-
HBSS with Ca²⁺/Mg²⁺
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at 2 x 10⁶ cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Prime the cells with cytochalasin B (e.g., 5 µg/mL) for 5 minutes.
-
Stimulate degranulation with fMLP (e.g., 1 µM) for 30-60 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Measure the absorbance at 405 nm over time.
-
Calculate the rate of substrate cleavage, which is proportional to the amount of released elastase.
Chemotaxis Assay (Boyden Chamber)
This protocol assesses the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLP or other chemoattractant (e.g., IL-8)
-
HBSS with 0.1% BSA
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)
-
Calcein-AM or other fluorescent cell dye
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated neutrophils in HBSS with 0.1% BSA at 1-2 x 10⁶ cells/mL.
-
Label the neutrophils with Calcein-AM for 30 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in HBSS with 0.1% BSA.
-
Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle for 15 minutes at room temperature.
-
Add the chemoattractant (e.g., fMLP at 10 nM) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflows.
Caption: this compound inhibits NOX2, blocking ROS-dependent neutrophil functions.
Caption: Workflow for assessing this compound's effect on neutrophil function.
Conclusion
This compound serves as a valuable tool for investigating the role of NOX2-derived ROS in primary human neutrophil functions. Its high selectivity and potency make it suitable for in vitro studies exploring the molecular mechanisms underlying neutrophil-mediated inflammation and host defense. The provided protocols and data offer a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of NOX2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH oxidase 2 inhibitor this compound exerts antiplatelet and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2795039 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of GSK2795039, a selective NADPH oxidase 2 (NOX2) inhibitor, in mouse models. The following protocols and data are compiled from preclinical research to assist in the design and execution of experiments utilizing this compound.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of NOX2, an enzyme primarily expressed in phagocytic cells and involved in the production of reactive oxygen species (ROS).[1][2] By competitively inhibiting the NADPH binding site of NOX2, this compound effectively suppresses the generation of superoxide (B77818) and downstream ROS, which are implicated in various inflammatory and neurodegenerative disease processes.[1][2][3] This inhibitory action has been demonstrated to reduce apoptosis and inflammation in various disease models.[2][4]
Signaling Pathway
The signaling pathway affected by this compound centers on the inhibition of NOX2-mediated ROS production. This process is crucial in modulating inflammatory responses.
Caption: Inhibition of the NOX2 enzyme by this compound, preventing ROS production.
Quantitative Data Summary
The following tables summarize the administration routes, dosages, and observed effects of this compound in various mouse models as reported in the literature.
Table 1: Administration Protocols and Efficacy
| Mouse Model | Administration Route | Dosage | Frequency | Key Findings |
| Acute Pancreatitis | Intraperitoneal (i.p.) | 100 mg/kg | Single dose, 1 hour before induction | 50% reduction in serum amylase activity.[2][4][5] |
| Paw Inflammation | Intraperitoneal (i.p.) | 2 - 100 mg/kg | Single dose | Dose-dependent inhibition of ROS production; ~50% at 2 mg/kg and ~95% at 100 mg/kg.[2][6] |
| Neuropathic Pain (Spared Nerve Injury) | Subcutaneous (s.c.) | 70 mg/kg | Twice daily | Sustained NOX2 inhibition.[7] |
| Traumatic Brain Injury | Not specified | Not specified | Not specified | Attenuated neurological deficits and apoptosis.[5][7] |
Table 2: Pharmacokinetic Properties in Mice
| Parameter | Value | Administration Route | Dosage |
| Plasma Half-life | ~12 minutes | Intravenous (i.v.) | Not specified.[8] |
| Brain:Blood Ratio | ~0.49 | Intraperitoneal (i.p.) | 100 mg/kg.[2][8] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% sodium chloride) or ddH2O
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Vehicle Formulations:
Several vehicle formulations have been successfully used for this compound administration in mice. The choice of vehicle may depend on the desired route of administration and solubility requirements.
-
Formulation 1 (for subcutaneous injection): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Formulation 2 (for intraperitoneal injection): 20% DMSO, 20% Tween-80, 60% Polyethylene glycol 200.[4]
-
Formulation 3 (General In Vivo): 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.[6]
Protocol for Preparation (Example using Formulation 1):
This protocol is for preparing a 7 mg/mL solution for a 70 mg/kg dose at a 10 mL/kg injection volume. Adjustments can be made based on the desired final concentration.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: In a sterile microcentrifuge tube, add the appropriate volume of DMSO (10% of the final volume) to the this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[4][6]
-
Add PEG300: Add the required volume of PEG300 (40% of the final volume) to the DMSO/GSK2795039 mixture. Vortex until the solution is clear.
-
Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) and vortex to ensure a homogenous mixture.
-
Add Saline: Add the final volume of saline (45% of the final volume) and vortex thoroughly.
-
Final Solution: The final solution should be a clear, homogenous mixture. It is recommended to prepare the solution fresh on the day of use.[4]
Administration Protocol
The following diagram outlines a general workflow for in vivo experiments with this compound.
Caption: A generalized workflow for in vivo studies using this compound in mice.
Intraperitoneal (i.p.) Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
Subcutaneous (s.c.) Injection:
-
Gently restrain the mouse and lift the loose skin over the back or neck to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Inject the this compound solution to form a small bleb under the skin.
-
Withdraw the needle and return the mouse to its cage.
Important Considerations
-
Vehicle Controls: Always include a vehicle-only control group to account for any effects of the solvent mixture.
-
Fresh Preparation: It is highly recommended to prepare this compound solutions fresh on the day of administration to ensure stability and solubility.[4]
-
Solubility: If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[4]
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
These application notes and protocols are intended as a guide. Researchers should optimize dosages, administration routes, and formulations based on their specific experimental design and mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Measuring Reactive Oxygen Species (ROS) Production with GSK2795039 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction is implicated in the pathophysiology of numerous diseases, making the measurement of ROS production a key aspect of biomedical research. GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), a primary source of cellular ROS.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in measuring ROS production, enabling researchers to accurately assess the efficacy of NOX2 inhibition in various experimental models.
This compound acts as a competitive inhibitor of NADPH, preventing the transfer of electrons to molecular oxygen and thereby blocking the production of superoxide (B77818) and downstream ROS.[1][2] Its selectivity for NOX2 over other NOX isoforms and other cellular oxidases makes it a valuable tool for dissecting the specific role of NOX2 in ROS-mediated signaling pathways.[1][3]
Data Presentation
The inhibitory activity of this compound on NOX2-mediated ROS production has been characterized in various cell-free and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Potency (pIC50) of this compound on NOX2 Activity
| Assay System | Detection Method | pIC50 (Mean ± SD) | Reference |
| Recombinant NOX2 | HRP/Amplex Red | 6.57 ± 0.17 | [1] |
| Recombinant NOX2 | WST-1 | 5.54 ± 0.25 | [1] |
| Differentiated HL60 cells | L-012 | 6.74 ± 0.17 | [1] |
| Human PBMCs | L-012 | 6.60 ± 0.08 | [1] |
Table 2: Selectivity of this compound for NOX Isoforms (WST-1 Assay)
| NOX Isoform | pIC50 | Reference |
| NOX1 | Inactive (up to 100 µM) | [1] |
| NOX2 | 5.54 ± 0.25 | [1] |
| NOX3 | Inactive (up to 100 µM) | [1] |
| NOX4 | Inactive (up to 100 µM) | [1] |
| NOX5 | Inactive (up to 100 µM) | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: NOX2 signaling pathway and inhibition by this compound.
Caption: General experimental workflow for measuring ROS production.
Experimental Protocols
The following are detailed protocols for measuring ROS production using this compound with common detection methods.
Protocol 1: Amplex® Red Assay for Hydrogen Peroxide (H₂O₂) Detection
This assay measures the accumulation of H₂O₂, a downstream product of superoxide dismutation, in the extracellular medium.
Materials:
-
This compound (stock solution in DMSO)
-
Amplex® Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Phorbol 12-myristate 13-acetate (PMA) (stock solution in DMSO)
-
Cell line of interest (e.g., differentiated HL-60 cells, PBMCs)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Preparation:
-
Prepare cells and resuspend them in HBSS at a final concentration of 5 x 10⁵ cells/mL.
-
Seed 50,000 cells (100 µL) per well in a black, clear-bottom 96-well plate.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired final concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate for 10-30 minutes at 37°C.[3]
-
-
ROS Detection:
-
Prepare a fresh Amplex® Red/HRP working solution containing 50 µM Amplex® Red and 0.1 U/mL HRP in HBSS.[3]
-
Prepare a PMA working solution in HBSS (e.g., 200 nM for a final concentration of 100 nM).
-
To initiate the reaction, add 50 µL of the PMA working solution to the wells. For unstimulated controls, add 50 µL of HBSS.
-
Immediately add 50 µL of the Amplex® Red/HRP working solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a defined incubation period.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Plot the fluorescence intensity against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: L-012-Based Chemiluminescence Assay for Superoxide (O₂⁻) Detection
This assay utilizes the luminol (B1675438) analogue L-012, which emits light upon reaction with superoxide, providing a highly sensitive detection method.
Materials:
-
This compound (stock solution in DMSO)
-
L-012 (stock solution in water or DMSO)
-
PMA (stock solution in DMSO)
-
Cell line of interest (e.g., differentiated HL-60 cells, PBMCs)
-
HBSS or other suitable buffer
-
White, opaque 96-well plates
-
Luminometer or microplate reader with chemiluminescence detection capabilities
Procedure:
-
Cell Preparation:
-
Prepare cells and resuspend them in HBSS at a final concentration of 5 x 10⁵ cells/mL.
-
Plate 50,000 cells (100 µL) per well in a white, opaque 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired final concentrations of this compound or vehicle to the wells.
-
Pre-incubate the plate for 10-30 minutes at 37°C.
-
-
ROS Detection:
-
Prepare a fresh L-012 working solution (e.g., 100 µM) in HBSS.
-
Prepare a PMA working solution in HBSS (e.g., 200 nM for a final concentration of 100 nM).
-
Add 50 µL of the L-012 working solution to each well.
-
To initiate the reaction, inject 50 µL of the PMA working solution into the wells using the luminometer's injector function, if available. Otherwise, add it manually and immediately start the measurement.
-
-
Measurement:
-
Immediately measure the chemiluminescence signal kinetically over 60-90 minutes.
-
-
Data Analysis:
-
Determine the peak chemiluminescence or the area under the curve for each well.
-
Plot the signal against the concentration of this compound.
-
Calculate the IC50 value.
-
Protocol 3: WST-1 Assay for Superoxide (O₂⁻) Detection
This colorimetric assay measures the reduction of the water-soluble tetrazolium salt WST-1 by superoxide into a formazan (B1609692) dye.
Materials:
-
This compound (stock solution in DMSO)
-
WST-1 reagent
-
PMA (stock solution in DMSO)
-
Cell line of interest (e.g., differentiated PLB-985 cells)
-
HBSS or other suitable buffer
-
Clear, flat-bottom 96-well plates
-
Absorbance microplate reader (420-480 nm)
Procedure:
-
Cell Preparation:
-
Prepare cells and resuspend them in HBSS at a suitable concentration (e.g., 1 x 10⁶ cells/mL).
-
Plate 100,000 cells (100 µL) per well in a clear 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired final concentrations of this compound or vehicle to the wells.
-
Pre-incubate for 10-30 minutes at 37°C.
-
-
ROS Detection:
-
Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL).
-
Add PMA to the appropriate wells to a final concentration of 100-200 nM to stimulate ROS production.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-120 minutes.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Plot the absorbance against the concentration of this compound.
-
Calculate the IC50 value.
-
Concluding Remarks
The protocols outlined in this document provide a robust framework for investigating the role of NOX2 in ROS production using the selective inhibitor this compound. The choice of assay will depend on the specific research question, the cell type being studied, and the available equipment. By carefully following these detailed methodologies, researchers can obtain reliable and reproducible data to advance our understanding of NOX2-mediated signaling in health and disease.
References
Application Notes and Protocols for GSK2795039 in Platelet Aggregation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK2795039 is a potent and selective inhibitor of NADPH oxidase 2 (NOX2), an enzyme crucial for the production of reactive oxygen species (ROS) in platelets.[1][2][3] ROS are key signaling molecules that promote platelet activation and thrombus formation.[1][2][3] this compound has been shown to effectively suppress both intracellular and extracellular ROS production in platelets stimulated with collagen.[1][2][3] Consequently, it significantly inhibits collagen-induced platelet aggregation, granule release, and thrombus formation, making it a valuable tool for studying the role of NOX2 in platelet physiology and a potential therapeutic agent for thrombotic diseases.[1][2][3]
These application notes provide detailed protocols for utilizing this compound in in vitro platelet aggregation studies, specifically focusing on collagen-induced platelet activation.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on platelet function.
| Parameter | Agonist | Value | Cell Type | Reference |
| IC50 | Collagen | 22.6 µM | Washed Human Platelets | [2][3] |
| Inhibitory Concentration | Collagen (10 µg/mL) | 10 - 50 µM | Washed Human Platelets | [1][2][3][4] |
| No Effect Concentration | Thrombin, U46619 | 50 µM | Human Platelets | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the measurement of platelet aggregation in response to collagen and the inhibitory effect of this compound using a light transmission aggregometer.
Materials and Reagents:
-
Freshly drawn human whole blood anticoagulated with 3.8% tri-sodium citrate (B86180) (9:1 v/v)
-
This compound (stock solution in DMSO)
-
Collagen (e.g., from equine tendons)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Light Transmission Aggregometer (e.g., PAP-4 Aggregometer)
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect fresh human whole blood into tubes containing 3.8% tri-sodium citrate.
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature.[5]
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at 2,500 x g for 15 minutes at room temperature.[5]
-
Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL).
-
-
This compound Incubation:
-
Induction of Platelet Aggregation:
-
Data Analysis:
-
Set the light transmission of PRP to 0% and PPP to 100%.
-
The percentage of platelet aggregation is determined by the maximal change in light transmission after the addition of collagen.
-
Calculate the percentage inhibition of aggregation for each this compound concentration compared to the vehicle control.
-
Protocol 2: ATP Release Assay (Dense Granule Secretion)
This protocol measures the release of ATP from dense granules, a marker of platelet activation, using a luciferin-luciferase assay.
Materials and Reagents:
-
Washed human platelets
-
This compound
-
Collagen
-
Luciferin-luciferase reagent
-
Luminometer
Procedure:
-
Preparation of Washed Platelets:
-
Prepare PRP as described in Protocol 1.
-
Centrifuge the PRP at 1000 x g for 10 minutes, and resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
-
This compound Incubation:
-
Stimulation and Measurement:
-
Data Analysis:
-
Quantify the maximum luminescence as a measure of ATP release.
-
Compare the ATP release in this compound-treated samples to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Collagen-Induced Platelet Activation and Inhibition by this compound
Caption: Signaling cascade initiated by collagen in platelets, leading to aggregation, and the inhibitory action of this compound on NOX2.
Experimental Workflow for Platelet Aggregation Assay
Caption: Step-by-step workflow for assessing the effect of this compound on collagen-induced platelet aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NADPH oxidase 2 inhibitor this compound exerts antiplatelet and antithrombotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2795039 in a Traumatic Brain Injury Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK2795039, a selective NADPH oxidase 2 (NOX2) inhibitor, in a preclinical traumatic brain injury (TBI) model. The protocols outlined below are based on established methodologies from peer-reviewed research and are intended to assist in the investigation of neuroinflammation and secondary injury mechanisms following TBI.
Introduction
Traumatic brain injury (TBI) initiates a complex cascade of secondary injury events, including oxidative stress and neuroinflammation, which significantly contribute to long-term neurological deficits. Phagocyte NADPH oxidase 2 (NOX2) is a key enzyme responsible for producing reactive oxygen species (ROS) and is a critical driver of oxidative stress and neuroinflammation after TBI.[1][2] this compound is a potent and selective, brain-penetrant small molecule inhibitor of NOX2 that competitively binds to the NADPH-binding site.[1][2] By inhibiting NOX2, this compound has been shown to attenuate the secondary injury cascade, offering a promising therapeutic strategy to mitigate the deleterious effects of TBI.[3][4]
Mechanism of Action: The NOX2-ROS-NLRP3 Inflammasome Axis
Following TBI, the activation of microglia and infiltrating immune cells leads to an upregulation of NOX2 activity. This results in a surge of ROS production, which acts as a crucial signaling molecule in the inflammatory response. Specifically, NOX2-derived ROS serves as a priming signal for the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2][4] The activated NLRP3 inflammasome then processes pro-caspase-1 into its active form, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. These cytokines amplify the neuroinflammatory response, leading to further tissue damage and neuronal death. This compound intervenes in this pathway by directly inhibiting NOX2, thereby reducing ROS production and suppressing the downstream activation of the NLRP3 inflammasome and subsequent inflammatory cascade.[1][2][4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in a mouse model of TBI.
Table 1: Effect of this compound on Neurological Deficits and Oxidative Stress
| Parameter | TBI + Vehicle | TBI + this compound (100 mg/kg) | p-value | Reference |
| Neurological Severity Score | ~8 | ~4 | < 0.05 | [5][6] |
| Evans Blue Extravasation (µg/g tissue) | ~15 | ~7 | < 0.05 | [5][6] |
| Malondialdehyde (MDA) Levels (nmol/mg protein) | ~3.5 | ~2.0 | < 0.05 | [5][6] |
Data are approximated from graphical representations in the cited literature and presented as mean values.
Table 2: Effect of this compound on Lesion Volume and Neuronal Viability
| Parameter | TBI + Vehicle | TBI + this compound (100 mg/kg) | p-value | Reference |
| Lesion Volume (% of hemisphere) | Not specified | Reduced, but not statistically significant | p = 0.1755 | [2] |
| Cell Viability (MTT Assay, % of Sham) | ~50% | ~75% | < 0.05 | [5][6] |
| Apoptotic Index (TUNEL Assay, %) | ~30% | ~15% | < 0.01 | [5][6] |
Data are approximated from graphical representations and textual descriptions in the cited literature.
Experimental Protocols
Controlled Cortical Impact (CCI) Model of TBI
The CCI model is a widely used and reproducible method for inducing a focal TBI in rodents.[7][8]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical instruments (scalpel, forceps, etc.)
-
High-speed drill with trephine bit
-
CCI device (pneumatic or electromagnetic)
-
Suturing materials
-
Heating pad
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent and maintain anesthesia throughout the surgical procedure.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, taking care not to damage the underlying dura mater.[7]
-
Position the impactor tip of the CCI device perpendicular to the exposed dura.
-
Set the desired impact parameters (velocity, depth, and dwell time) on the CCI device. A moderate injury can be induced with parameters such as a velocity of 4 m/s, a depth of 1.0 mm, and a dwell time of 120 ms.[9]
-
Initiate the impact.
-
Following the impact, suture the scalp incision.
-
Remove the animal from the stereotaxic frame and place it on a heating pad for recovery. Monitor the animal closely until it is fully ambulatory.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle. A common preparation is a suspension in 10% DMSO and 90% corn oil.[2]
-
The recommended dose for in vivo studies in a mouse TBI model is 100 mg/kg.[2][4]
-
Administer the first dose of this compound or vehicle via intraperitoneal (i.p.) injection at 2 hours post-TBI.[2][4]
-
Subsequent injections can be administered as per the experimental design. For chronic studies, injections may be repeated at various time points (e.g., 12 hours, 1, 2, 3, and 7 days post-injury).[2]
Neurobehavioral Assessment
A neurological severity score (NSS) is a composite score used to assess motor function, balance, and alertness after TBI.[10]
Procedure:
-
Handle mice for several days prior to testing to acclimate them to the experimenter.
-
Perform a battery of behavioral tests to assess different aspects of neurological function. A 10-point NSS is a common assessment.[10]
-
Tasks can include:
-
Exit circle: Time taken to exit a marked circle.
-
Beam walk: Ability to traverse a narrow beam.
-
Beam balance: Ability to balance on beams of decreasing width.
-
Round stick balance: Ability to balance on a round stick.
-
Hindlimb and forelimb flexion: Assessed during tail suspension.
-
-
Score each task on a binary scale (0 for success, 1 for failure). The total NSS is the sum of the scores from all tasks.[10]
-
Higher scores indicate greater neurological impairment.
Lesion Volume Quantification
Materials:
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Cryoprotectant (e.g., 30% sucrose)
-
Cryostat or microtome
-
Staining reagents (e.g., Cresyl violet or Hematoxylin and Eosin)
-
Microscope with imaging software
Procedure:
-
At the desired endpoint, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.[2]
-
Dissect the brain and post-fix in 4% paraformaldehyde, followed by cryoprotection in a sucrose (B13894) solution.[2]
-
Section the brain coronally using a cryostat or microtome.
-
Mount the sections on slides and stain with a suitable histological stain (e.g., Cresyl violet) to visualize the tissue architecture.
-
Capture images of the stained sections using a microscope.
-
The lesion volume can be quantified using the Cavalieri method of unbiased stereology with appropriate software.[11] The lesion area is manually delineated in each section, and the total volume is calculated by integrating the areas over the thickness of the sections.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of NOX2-mediated oxidative stress and neuroinflammation in the pathophysiology of TBI. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of NOX2 inhibition in TBI and related neuroinflammatory conditions.
References
- 1. Protocol for controlled cortical impact in human cerebral organoids to model traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NOX2-ROS-NLRP3 inflammasome axis in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NOX2-ROS-NLRP3 inflammasome axis in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traumatic brain injury impairs sensorimotor function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Effective NADPH Oxidase 2 Inhibitor Provides Neuroprotection and Improves Functional Outcomes in Animal Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified Protocol to Enable the Study of Hemorrhage and Hematoma in a Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Traumatic brain injury in aged animals increases lesion size and chronically alters microglial/macrophage classical and alternative activation states - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2795039 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of GSK2795039, a selective inhibitor of NADPH oxidase 2 (NOX2). The protocols detailed below are based on preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound is a potent and selective small molecule inhibitor of NOX2, an enzyme crucial in the production of reactive oxygen species (ROS).[1][2][3] By competitively inhibiting the NADPH binding site on NOX2, this compound effectively reduces ROS production, which is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[1][4][5][6] Preclinical studies have demonstrated its efficacy in various animal models, highlighting its therapeutic potential.[2][7][8][9]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and in vivo dosing regimens of this compound in various preclinical models.
Table 1: Pharmacokinetic Properties of this compound
| Species | Route of Administration | Plasma Half-life | Brain Penetration (Brain:Blood Ratio) | Reference |
| Rat | Intravenous | ~2 hours | ~0.83 | [1] |
| Mouse | Intravenous | ~12 minutes | ~0.49 | [1] |
Table 2: In Vivo Dosing and Frequency of this compound in Preclinical Models
| Animal Model | Species | Dose | Route of Administration | Dosing Frequency | Therapeutic Outcome | Reference |
| Paw Inflammation | Mouse | 2 - 100 mg/kg | Intraperitoneal (i.p.) | Single dose | Dose-dependent inhibition of ROS production | [1][10] |
| Acute Pancreatitis | Mouse | 100 mg/kg | Intraperitoneal (i.p.) | 1 hour before induction | 50% reduction in serum amylase | [11][12] |
| Traumatic Brain Injury (TBI) | Mouse | 100 mg/kg | Intraperitoneal (i.p.) | Single dose, 2 hours post-injury | Attenuated neuroinflammation and improved motor function | [5][8][13][14] |
| Neuropathic Pain (Spared Nerve Injury) | Mouse | 70 mg/kg | Subcutaneous (s.c.) | Twice daily for 2 days | Reduced mechanical hypersensitivity and microglial activation | [7][9] |
| Cyclophosphamide-Induced Cystitis | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | Three times in 24 hours | Improved bladder dysfunction | [15] |
| Alzheimer's Disease Model (Aβ-induced pathology) | Mouse | Not specified | Intracerebroventricular (i.c.v.) | Daily for 2 weeks | Prevented pathological behavioral changes | [4] |
Signaling Pathway
This compound selectively inhibits NOX2, a key enzyme in the production of superoxide, a reactive oxygen species. This inhibition occurs in an NADPH-competitive manner. The downstream effects of NOX2 inhibition include the attenuation of the NOX2-ROS-NLRP3 inflammasome axis, leading to reduced inflammation.
Caption: this compound inhibits the NOX2 enzyme complex, blocking ROS production.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 200 (PEG200)
-
Tween-80
-
Saline (0.9% NaCl) or Cremophor® 15% in saline
Protocol 1 (for 70 mg/kg subcutaneous injection in mice): [7]
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound in the vehicle solution to a final concentration of 7 mg/mL (for a 10 mL/kg dose volume).
-
Ensure the solution is clear and free of precipitation before administration. If necessary, gentle warming and/or sonication can be used to aid dissolution.[11]
-
Prepare the working solution fresh on the day of the experiment.[11]
Protocol 2 (for 5 mg/kg intraperitoneal injection in mice): [15]
-
Prepare a vehicle of Cremophor® 15% in saline.
-
Dissolve this compound in the vehicle to the desired final concentration.
Paw Inflammation Model in Mice
This model is used to assess the in vivo target engagement and efficacy of this compound in an acute inflammation model.[1][2]
Workflow Diagram:
Caption: Workflow for the murine paw inflammation model.
Detailed Protocol:
-
Induction of Inflammation: Inject Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw of the mouse to induce inflammation.
-
Drug Administration: At a specified time after CFA injection (e.g., 24 hours), administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 2, 10, or 100 mg/kg).
-
ROS Measurement: At various time points post-drug administration (e.g., 1, 2, 6, and 24 hours), assess NOX2 activity by measuring ROS production. This can be achieved by systemic administration of a chemiluminescent probe like L-012 followed by whole-animal luminescence imaging.[1][10]
-
Data Analysis: Quantify the chemiluminescent signal in the inflamed paw and compare the levels between this compound-treated and vehicle-treated groups.
Traumatic Brain Injury (TBI) Model in Mice
This model evaluates the neuroprotective effects of this compound.[5][8][14]
Workflow Diagram:
Caption: Workflow for the murine traumatic brain injury model.
Detailed Protocol:
-
Induction of TBI: Induce a controlled cortical impact (CCI) injury in anesthetized mice.
-
Drug Administration: Two hours following the TBI, administer a single intraperitoneal (i.p.) injection of this compound (100 mg/kg) or vehicle.[5][8][14]
-
Outcome Assessment: At various time points post-injury (e.g., 3 and 28 days), assess a range of outcomes:
-
Data Analysis: Compare the outcomes between the this compound-treated and vehicle-treated groups to determine the neuroprotective effects of the compound.
Conclusion
This compound has demonstrated significant efficacy in a variety of preclinical models, primarily through its targeted inhibition of NOX2 and subsequent reduction in oxidative stress and inflammation. The protocols outlined in these application notes provide a foundation for researchers to further investigate the therapeutic potential of this compound in relevant disease models. Careful consideration of the dosing regimen, administration route, and appropriate outcome measures is crucial for the successful design and interpretation of in vivo studies.
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. mdpi.com [mdpi.com]
- 5. The NOX2-ROS-NLRP3 inflammasome axis in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of NADPH Oxidase Isoform-2 (NOX2) Inhibition on Behavioral Responses and Neuroinflammation in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NOX2-ROS-NLRP3 inflammasome axis in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Selective Pharmacological Inhibition of NOX2 by this compound Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing GSK2795039 Activity in a Cell-Free System
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), an enzyme crucial in the production of reactive oxygen species (ROS).[1][2][3] Dysregulation of NOX2 activity is implicated in various pathological states, including inflammatory diseases and neurodegenerative disorders, making it a significant therapeutic target.[1] This document provides a detailed protocol for a semi-recombinant, cell-free assay to determine the inhibitory activity of this compound on NOX2. The described methodology focuses on the measurement of ROS production and NADPH consumption.[1][2]
Introduction
The NADPH oxidase (NOX) family of enzymes are key players in cellular signaling and host defense through the regulated production of ROS.[1] this compound has been identified as a novel 7-azaindole (B17877) derivative that acts as a competitive inhibitor of NADPH at the NOX2 enzyme.[1][2] To facilitate the study of this inhibitor and the screening of other potential NOX2 modulators, robust and reproducible in vitro assays are essential. The cell-free assay described herein offers a direct measure of enzyme inhibition, independent of cellular uptake and metabolism, providing a clear assessment of a compound's potency and mechanism of action.[1] This assay is foundational for the characterization of NOX2 inhibitors.[2]
Signaling Pathway
The NOX2 enzyme complex is typically dormant in resting cells. Upon activation, cytosolic subunits (p47phox, p67phox, p40phox, and Rac) translocate to the membrane-bound cytochrome b558, which is composed of gp91phox (also known as NOX2) and p22phox. The assembled complex then catalyzes the transfer of an electron from NADPH to molecular oxygen, generating the superoxide (B77818) anion (O2•−), a primary ROS. This compound exerts its inhibitory effect by competing with NADPH, thereby preventing this electron transfer and subsequent ROS production.[1][2]
Caption: NOX2 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound against NOX2 has been determined in various cell-free assay formats. The half-maximal inhibitory concentration (IC50) and the pIC50 (-log(IC50)) are key parameters to quantify its activity.
| Parameter | Value | Assay System | Reference |
| pIC50 | ~6.0 | HRP/Amplex Red ROS Detection | [3][4] |
| pIC50 | 5.5 - 6.5 | Dependent on specific cell-free assay | |
| IC50 | 0.269 µM | Not specified | [5] |
| IC50 (ROS Production) | 0.537 µM | Cell-free | [5] |
| IC50 (NADPH Depletion) | 0.251 µM | Cell-free | [5] |
Experimental Protocols
Semi-Recombinant Cell-Free NOX2 Activity Assay (ROS Detection)
This protocol describes the measurement of NOX2 inhibition by this compound through the detection of ROS using the Horseradish Peroxidase (HRP)/Amplex Red method.[2]
Materials:
-
Membranes from Baby Hamster Kidney (BHK) cells expressing gp91phox
-
Purified recombinant cytosolic NOX2 subunits (p47phox, p67phox, Rac1)
-
This compound
-
NADPH
-
Arachidonic Acid (AA)
-
Amplex Red reagent
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., Tris-buffered saline with MgCl2 and GTPγS)
-
96-well black microplates
-
Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 96-well black microplate, add the following components in order:
-
Assay Buffer
-
This compound dilution or vehicle (DMSO) for control wells.
-
BHK cell membranes containing gp91phox.
-
Purified recombinant p47phox, p67phox, and Rac1.
-
HRP and Amplex Red.
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme complex.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NADPH and the activator, arachidonic acid.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at room temperature. The rate of fluorescence increase is proportional to the rate of ROS production.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the vehicle control (100% activity) and a background control without enzyme or NADPH (0% activity).
-
Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the Cell-Free NOX2 Inhibition Assay.
Selectivity
This compound demonstrates high selectivity for NOX2 over other NOX isoforms (NOX1, NOX3, NOX4, and NOX5), as well as other enzymes like xanthine (B1682287) oxidase and endothelial nitric oxide synthase (eNOS).[1][2] This selectivity is a critical attribute for its use as a specific pharmacological tool to investigate the biological functions of NOX2.
Conclusion
The semi-recombinant cell-free assay provides a direct and reliable method for quantifying the inhibitory activity of this compound against the NOX2 enzyme.[1][2] This protocol is essential for the characterization of this compound and can be adapted for the high-throughput screening of new NOX2 inhibitors, thereby facilitating the development of novel therapeutics for ROS-mediated diseases.
References
Troubleshooting & Optimization
GSK2795039 Technical Support Center: Overcoming Solubility Challenges
For researchers, scientists, and drug development professionals working with the selective NADPH oxidase 2 (NOX2) inhibitor, GSK2795039, its low aqueous solubility can present a significant experimental hurdle. This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues, ensuring reliable and reproducible results in your research.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound is sparingly soluble in aqueous buffers.[1] | Prepare a concentrated stock solution in an organic solvent first. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are recommended.[1] |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS). | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Reduce the final concentration: Lower the working concentration of this compound. 2. Optimize the dilution process: Add the DMSO stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations. 3. Increase the final DMSO concentration (for in vitro assays): Ensure the final DMSO concentration is sufficient to maintain solubility, but be mindful of potential solvent toxicity in your experimental system. It is advisable to keep the final DMSO concentration below 0.5% in most cell-based assays. 4. Use a co-solvent formulation: For in vivo studies or some in vitro applications, a co-solvent system may be necessary. |
| The prepared aqueous solution is not stable and forms a precipitate over time. | Aqueous solutions of this compound are not recommended for long-term storage. One source suggests not storing aqueous solutions for more than one day.[1] | Prepare fresh aqueous working solutions from your DMSO stock for each experiment. Store the DMSO stock solution at -20°C for long-term stability. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Source(s) |
| DMSO | ~30 - 125 | ~66.6 - 277.43 | [1][2][3] |
| Dimethylformamide (DMF) | ~30 | ~66.6 | [2] |
| Ethanol | ~20 | ~44.4 | [3] |
| Water | Insoluble | Insoluble | [3] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.20 | ~0.44 | [1] |
Note: The molecular weight of this compound is 450.56 g/mol .
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution in an organic solvent. DMSO is the most commonly used solvent. For example, to prepare a 10 mM stock solution, dissolve 4.51 mg of this compound in 1 mL of DMSO.
Q3: What is the recommended procedure for preparing a working solution in an aqueous buffer for in vitro experiments?
A3: To maximize solubility in aqueous buffers, first dissolve this compound in DMSO to make a stock solution, and then dilute this stock solution with the aqueous buffer of your choice.[1] For example, to prepare a 10 µM working solution in cell culture medium, you would add 1 µL of a 10 mM DMSO stock solution to 1 mL of the medium.
Q4: How can I prepare a formulation of this compound for in vivo animal studies?
A4: Due to its poor aqueous solubility, a specific formulation is often required for in vivo administration. One suggested formulation involves a co-solvent system. For example, a formulation could be prepared by adding 50 µL of a 200 mg/mL DMSO stock solution to 400 µL of PEG300, mixing until clear, then adding 50 µL of Tween 80, mixing again, and finally adding 500 µL of ddH₂O.[3] Another option mentioned for suspended solutions is 15% Cremophor EL in 85% saline, which may require sonication to achieve a homogeneous suspension.[4] It is crucial to use freshly prepared formulations for optimal results.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.51 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the mixture vigorously until the solid is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution for in vitro Assays
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the DMSO stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock.
-
Add the calculated volume of the DMSO stock solution to the aqueous buffer or medium.
-
Mix the solution thoroughly by gentle pipetting or swirling.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: NOX2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
Potential off-target effects of GSK2795039 in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK2795039, a selective NADPH oxidase 2 (NOX2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme.[1][2][3][4][5] It functions by competing with the enzyme's substrate, NADPH.[1][3][4][5] This inhibition reduces the production of reactive oxygen species (ROS) and the consumption of NADPH.[1][2][3][4]
Q2: How selective is this compound for NOX2 over other enzymes?
A2: this compound demonstrates high selectivity for NOX2. It shows significantly weaker or no inhibitory activity against other NOX isoforms (NOX1, NOX3, NOX4, and NOX5), xanthine (B1682287) oxidase, and endothelial nitric oxide synthase (eNOS) in specific assays.[1][3][4][5][6]
Q3: Can this compound be used in in-vivo studies?
A3: Yes, this compound has been successfully used in animal models. Following systemic administration in mice, it has been shown to inhibit NOX2 activity in a paw inflammation model and reduce serum amylase levels in a model of acute pancreatitis.[1][3][4][5] It has also been reported to be brain-penetrant.[7]
Troubleshooting Guide
Issue: I am observing inhibitory activity of this compound against NOX1, NOX3, NOX4, or NOX5 in my HRP/Amplex Red-based assay.
Potential Cause: This is a known off-target effect related to the assay methodology. This compound can interfere with the horseradish peroxidase (HRP)/Amplex Red detection system, leading to a false appearance of inhibition.[1] This interference results in submaximal inhibition (around 70%) for other NOX isoforms and even for hydrogen peroxide (H2O2) alone in this assay format.[1]
Recommended Solution:
-
Use an alternative assay: To confirm NOX isoform selectivity, it is highly recommended to use an assay that is independent of HRP. The WST-1 assay has been shown to be a reliable alternative where this compound did not show inhibitory activity against other NOX isoforms.[1]
-
Measure oxygen consumption: Direct measurement of oxygen consumption is another robust method to assess NOX activity and the selectivity of this compound.[1][3][7]
-
DPPH Assay: To investigate if the compound has electron-donating properties that might interfere with redox-based assays, a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay can be performed.[1]
Issue: My results with this compound are inconsistent with other published NOX inhibitors like Apocynin or DPI.
Potential Cause: Different NOX inhibitors have distinct mechanisms of action and off-target effect profiles.
-
Apocynin: The mechanism of apocynin is still debated, and it possesses radical scavenging properties. It does not inhibit NOX2 in cell-free enzyme systems.[1][3]
-
Diphenyleneiodonium (DPI): DPI is a general flavoprotein inhibitor and is not selective for NOX2.[1][7][8] It will inhibit other enzymes, including xanthine oxidase, more potently than this compound.[1]
Recommended Solution:
-
Review the literature: Carefully compare the experimental conditions and assays used in your study with those in published reports for each inhibitor.
-
Include appropriate controls: When comparing inhibitors, ensure that the assays are suitable for each compound and that appropriate positive and negative controls are included.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against NOX2 in Various Assays
| Assay Type | System | Measured Parameter | pIC50 | IC50 (µM) |
| Semi-recombinant cell-free | BHK cell membranes | ROS Production (HRP/Amplex Red) | 6.57 ± 0.21 | 0.269 |
| Semi-recombinant cell-free | PLB-985 cell membranes | NADPH Consumption | 6.60 ± 0.13 | 0.251 |
| Cell-based | Differentiated HL60 cells | ROS Production (Amplex Red) | 6.73 ± 0.16 | - |
| Cell-based | Differentiated HL60 cells | ROS Production (Oxyburst Green) | 6.49 ± 0.18 | - |
| Cell-based | Human PBMCs | ROS Production (L-012) | 6.60 ± 0.08 | - |
| Cell-based | WST-1 Assay | Superoxide (B77818) Production | 5.54 ± 0.25 | - |
Data compiled from multiple sources.[1][4][6][7]
Table 2: Selectivity of this compound against Other Enzymes
| Enzyme | Assay Method | pIC50 | IC50 (µM) | Selectivity over NOX2 |
| NOX1 | HRP/Amplex Red | < 5 | > 100 | > 370-fold |
| NOX3 | HRP/Amplex Red | < 5 | > 100 | > 370-fold |
| NOX4 | HRP/Amplex Red | < 5 | > 100 | > 370-fold |
| NOX5 | HRP/Amplex Red | < 5 | > 100 | > 370-fold |
| Xanthine Oxidase | HRP/Amplex Red | 4.54 ± 0.16 | 28.8 | > 100-fold |
| eNOS | - | < 4 | > 100 | > 370-fold |
Data compiled from multiple sources.[1][6] Note: The inhibitory activity on NOX1, 3, 4, and 5 in the HRP/Amplex Red assay is considered an artifact of the assay system.
Experimental Protocols
1. Semi-recombinant Cell-Free NOX2 Assay (HRP/Amplex Red)
-
Materials:
-
Membranes from Baby Hamster Kidney (BHK) cells expressing gp91phox.
-
Purified recombinant cytosolic proteins (p47phox, p67phox).
-
Arachidonic acid.
-
Horseradish peroxidase (HRP).
-
Amplex Red.
-
This compound.
-
-
Procedure:
-
In a 96-well plate, combine the BHK cell membranes, purified recombinant cytosolic proteins, and this compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Add HRP and Amplex Red to detect the production of hydrogen peroxide.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the pIC50 value from the concentration-response curve.
-
2. Cell-Based WST-1 Assay for NOX2 Activity
-
Materials:
-
Differentiated human leukemia (HL-60) cells.
-
Phorbol 12-myristate 13-acetate (PMA).
-
Water-soluble tetrazolium salt (WST-1).
-
This compound.
-
-
Procedure:
-
Seed differentiated HL-60 cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound.
-
Add WST-1 to the wells.
-
Stimulate the cells with PMA to activate NOX2.
-
Measure the absorbance at the appropriate wavelength to quantify the formazan (B1609692) product, which is indicative of superoxide production.
-
Determine the pIC50 from the resulting data.
-
Visualizations
Caption: NOX2 enzyme activation and inhibition by this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2795039 and HRP/Amplex Red Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the NADPH oxidase 2 (NOX2) inhibitor, GSK2795039, in conjunction with Horseradish Peroxidase (HRP)/Amplex Red-based assays for reactive oxygen species (ROS) detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of NADPH oxidase 2 (NOX2).[1][2][3][4][5][6] It functions by competitively inhibiting the binding of NADPH to the NOX2 enzyme, thereby preventing the production of superoxide (B77818) and downstream reactive oxygen species (ROS).[1][2][4][5] It is a selective inhibitor for NOX2 over other NOX isoforms.[1][2][4][5]
Q2: What is the HRP/Amplex Red assay and how does it work?
A2: The HRP/Amplex Red assay is a widely used method for detecting hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent and colored product, resorufin.[7][8][9][10] The resulting fluorescence or absorbance can be measured to quantify the amount of H₂O₂ present in a sample.[7]
Q3: Is this compound compatible with the HRP/Amplex Red assay?
A3: this compound has been shown to interfere with the HRP/Amplex Red assay.[1] This interference can lead to an apparent inhibition of ROS production that is not due to the inhibition of the target enzyme (e.g., NOX isoforms other than NOX2), but rather an off-target effect on the assay components themselves.[1]
Troubleshooting Guide
Problem: I am observing broad inhibitory activity of this compound against multiple NOX isoforms (or other H₂O₂ generating enzymes) when using the HRP/Amplex Red assay, which contradicts its reported selectivity for NOX2.
Possible Cause:
This is a known issue and is likely due to an off-target interaction of this compound with the HRP/Amplex Red assay system.[1] It is hypothesized that this compound may act as a reducing agent, interfering with the oxidative reaction required for the generation of the fluorescent signal.[1]
Solutions:
-
Confirm the Interference: Perform a control experiment to directly test the effect of this compound on the HRP/Amplex Red assay in the absence of your biological system. See the detailed protocol below.
-
Use an Alternative ROS Detection Method: To validate your findings, employ a different ROS detection assay that does not rely on HRP. Recommended alternatives include:
Problem: My HRP/Amplex Red assay is showing high background fluorescence or inconsistent readings when using this compound.
Possible Causes:
-
Light-induced auto-oxidation of Amplex Red: The Amplex Red reagent is sensitive to light and can auto-oxidize, leading to increased background fluorescence.[11][12][13]
-
Interference from other reducing agents: Components in your sample or buffer (e.g., NADH, glutathione (B108866), DTT) can interfere with the assay.[9][14][15]
-
Purity of this compound: Impurities in the compound could contribute to assay interference.
Solutions:
-
Protect from Light: Always protect the Amplex Red reagent and your assay plates from light as much as possible.[7][12][13]
-
Buffer Composition: Ensure your assay buffer does not contain strong reducing agents.
-
Compound Quality: Use a high-purity source of this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound from different assay types. Note the discrepancy in activity against various NOX isoforms between the HRP/Amplex Red assay and other methods, highlighting the interference.
| Target | Assay Method | pIC₅₀ | Maximum Inhibition (%) | Reference |
| NOX2 | HRP/Amplex Red | 5.54 ± 0.25 | >95% | [1] |
| NOX1 | HRP/Amplex Red | Apparent Inhibition | ~70% | [1] |
| NOX3 | HRP/Amplex Red | Apparent Inhibition | ~70% | [1] |
| NOX4 | HRP/Amplex Red | Apparent Inhibition | ~70% | [1] |
| NOX5 | HRP/Amplex Red | Apparent Inhibition | ~70% | [1] |
| H₂O₂ alone | HRP/Amplex Red | Apparent Inhibition | ~70% | [1] |
| NOX2 | WST-1 | 5.54 ± 0.25 | Complete | [1] |
| NOX1 | WST-1 | Inactive | - | [1] |
| NOX3 | WST-1 | Inactive | - | [1] |
| NOX4 | WST-1 | Inactive | - | [1] |
| NOX5 | WST-1 | Inactive | - | [1] |
| NOX4 | Oxygen Consumption | Inactive (up to 50 µM) | - | [1] |
Experimental Protocols
Protocol 1: Standard HRP/Amplex Red Assay for Cellular ROS Production
This protocol is adapted for a 96-well plate format.
Materials:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
H₂O₂ for standard curve
-
Assay buffer (e.g., Krebs-Ringer phosphate (B84403) buffer or HBSS, pH 7.4)
-
Cells of interest
-
This compound
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate at the desired density and allow them to adhere or prepare a cell suspension.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for the desired time (e.g., 10-30 minutes) at 37°C.
-
Amplex Red/HRP Working Solution: Prepare a fresh working solution containing Amplex Red (final concentration typically 50 µM) and HRP (final concentration typically 0.1 U/mL) in the assay buffer. Protect this solution from light.
-
Assay Initiation: Add the Amplex Red/HRP working solution to each well. If studying stimulated ROS production, add the stimulus (e.g., PMA) at this step.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
Standard Curve: Prepare a standard curve with known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced.
Protocol 2: Control Experiment to Test for this compound Interference
This is a cell-free assay to determine if this compound directly interferes with the HRP/Amplex Red reaction.
Materials:
-
Same as Protocol 1, excluding cells and stimulus.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO).
-
H₂O₂ Preparation: Prepare a solution of H₂O₂ in the assay buffer at a concentration that falls within the linear range of your standard curve (e.g., 1-5 µM).
-
Assay Setup: In a 96-well plate, add the different concentrations of this compound or vehicle.
-
Add H₂O₂: Add the H₂O₂ solution to the wells.
-
Amplex Red/HRP Working Solution: Prepare a fresh working solution of Amplex Red and HRP as described in Protocol 1.
-
Assay Initiation: Add the Amplex Red/HRP working solution to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the fluorescence as described in Protocol 1.
Expected Outcome: If this compound interferes with the assay, you will observe a dose-dependent decrease in the fluorescence signal in the presence of a constant amount of H₂O₂.
Visualizations
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK 2795039 | NADPH Oxidase Inhibitors: R&D Systems [rndsystems.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of hydrogen peroxide with Amplex Red: interference by NADH and reduced glutathione auto-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photooxidation of Amplex red to resorufin: Implications of exposing the Amplex red assay to light: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The amplex red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is there high clearance of GSK2795039 in rodents?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NOX2 inhibitor, GSK2795039. The information below addresses common questions regarding its use in experimental settings, with a focus on its pharmacokinetic properties in rodents.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance and a short half-life of this compound in our rodent models. Is this expected, and what is the underlying reason?
A1: Yes, a high clearance rate for this compound in rodents is a known characteristic of this compound. Pharmacokinetic studies have demonstrated moderate-to-high clearance in both rats and mice.[1][2] This rapid clearance is primarily attributed to extensive metabolism.
The primary reasons for the high clearance are:
-
Extensive Biotransformation: this compound undergoes significant metabolism, with the primary sites of modification being the alkyl side chains and the indoline (B122111) moiety.[3]
-
Aldehyde Oxidase Activity: The compound has been identified as a substrate for aldehyde oxidase, a cytosolic enzyme that contributes to its metabolism.[3]
-
Species-Specific Metabolism: There are notable differences in the metabolic pathways between species. For instance, N-dealkylation of the isopropyl group is a major metabolic route in rats.[2]
These factors lead to a short plasma half-life, which is approximately 2 hours in rats and as low as 12 minutes in mice following intravenous administration.[1][4]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected in vivo efficacy of this compound in rodent studies.
Troubleshooting Steps:
-
Review Dosing Regimen: Given the high clearance and short half-life, the dosing regimen is critical. A single daily dose may not be sufficient to maintain therapeutic concentrations. Consider more frequent administration (e.g., twice daily) or continuous infusion to ensure adequate exposure.[1]
-
Confirm Compound Stability: Ensure the stability of your this compound formulation. Improper storage or handling can lead to degradation.
-
Assess Bioavailability: If administering orally, be aware that oral bioavailability can be variable across species.[4] Consider intravenous administration to bypass absorption-related issues and achieve more predictable plasma concentrations.
-
Consider Species Differences: As metabolic profiles differ between rats and mice, the optimal dosing strategy may also vary.[2][3] Pharmacokinetic parameters established in one species may not be directly translatable to another.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in rats and mice.
Table 1: Pharmacokinetic Properties of this compound in Rodents (Intravenous Administration)
| Parameter | Units | Rat | Mouse |
| Blood Clearance (Clb) | ml/min/kg | 54 | 95 |
| Half-life (t1/2) | hours | 2 | 0.2 (12 min) |
| Volume of Distribution (Vss) | l/kg | 9.3 | 2.5 |
Source: Discovery of this compound, a novel small molecule NADPH oxidase 2 inhibitor[2]
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound Using Liver Microsomes and Cytosol
This protocol is adapted from studies identifying the metabolic soft spots of this compound.[3]
Objective: To identify the metabolites of this compound in vitro.
Materials:
-
This compound
-
Liver microsomes (from mouse, rat, or human)
-
Liver cytosolic fractions (from mouse, rat, or human)
-
NADPH regeneration system (containing NADP+, glucose 6-phosphate, MgCl₂, and glucose-6-phosphate dehydrogenase)
-
100 mM phosphate (B84403) buffer (pH 7.4)
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare an incubation mixture containing:
-
1 mg/mL of liver microsomes OR 2 mg/mL of liver cytosol.
-
10 µM this compound.
-
For microsomal incubations, add the NADPH regeneration system.
-
Bring the final volume up with 100 mM phosphate buffer (pH 7.4).
-
-
Incubate the mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for metabolites using a UPLC-QTOF mass spectrometry system or a similar high-resolution mass spectrometry instrument.
Visualizations
References
- 1. NOX2 inhibitor this compound metabolite identification towards drug optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOX2 inhibitor this compound metabolite identification towards drug optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GSK2795039 Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for GSK2795039 to achieve the best experimental results. This compound is a potent and selective inhibitor of NADPH oxidase 2 (NOX2), a key enzyme involved in the production of reactive oxygen species (ROS).[1][2][3][4] Proper incubation time is critical for ensuring effective inhibition of NOX2 and obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pre-incubation time for this compound in cell-based assays?
A1: The optimal pre-incubation time can vary depending on the cell type and experimental conditions. However, a common starting point is a 10 to 30-minute pre-incubation at 37°C before the addition of a stimulus to induce ROS production.[4][5] For instance, in assays using differentiated HL60 cells or human peripheral blood mononuclear cells (PBMCs), a 20-minute pre-incubation at 37°C has been shown to be effective.[6]
Q2: Can I use a longer incubation time with this compound?
A2: Yes, longer incubation times have been reported in the literature. For example, a 24-hour incubation with this compound has been used to study its effects on reducing apoptosis in PC12 cells.[1] The choice of a longer incubation period depends on the biological question being addressed. For studies on long-term cellular processes, extended incubation may be necessary. However, it is important to consider the stability of the compound and any potential off-target effects with prolonged exposure.
Q3: How does the incubation time differ between in vitro and in vivo experiments?
A3: In vitro experiments typically involve shorter pre-incubation times to ensure the inhibitor is present to block NOX2 activity upon stimulation. For in vivo studies, this compound is often administered a specific amount of time before the induction of the disease model. For instance, in a murine model of acute pancreatitis, the compound was administered via intraperitoneal injection one hour before the cerulein challenge.[1] The timing of in vivo administration is determined by the pharmacokinetic properties of the compound, such as its half-life.[6]
Q4: What is the mechanism of action of this compound and how does it relate to incubation time?
A4: this compound is an NADPH competitive inhibitor of NOX2.[2][4][7] This means it competes with the enzyme's substrate, NADPH, to block its activity. A sufficient pre-incubation time allows the inhibitor to reach its target and establish equilibrium, ensuring effective inhibition when the enzyme is activated.
Troubleshooting Guide
Issue: High variability in experimental results.
-
Possible Cause: Inconsistent incubation time.
-
Solution: Ensure precise and consistent pre-incubation times for all samples, including controls. Use a timer and a well-calibrated incubator.
Issue: Lack of inhibitory effect.
-
Possible Cause 1: Insufficient incubation time.
-
Solution 1: Increase the pre-incubation time. A time-course experiment (e.g., 10, 30, 60 minutes) can help determine the optimal pre-incubation period for your specific cell type and experimental setup.
-
Possible Cause 2: Compound instability.
-
Solution 2: this compound has a relatively short half-life in rodents.[6] For long-term experiments, consider adding the inhibitor at multiple time points or using a more stable analog if available. When preparing stock solutions, it is recommended to aliquot and store them at -80°C to avoid repeated freeze-thaw cycles.[4]
Issue: Observed cytotoxicity.
-
Possible Cause: Prolonged incubation with high concentrations of the inhibitor.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that effectively inhibits NOX2 without causing significant cell death. A cytotoxicity assay, such as measuring ATP levels, can be run in parallel with your main experiment.[5]
Data Presentation
Table 1: Summary of this compound Incubation Times in In Vitro Studies
| Cell Type/Assay System | Incubation Time | Temperature | Purpose | Reference |
| Amplex Red/HRP Assay | 10 minutes | Room Temp | Pre-incubation before adding reaction mixture | [4] |
| Differentiated HL60 cells | 20 minutes | 37°C | Pre-incubation before activation with stimuli | [6] |
| Differentiated HL60 cells | 30 minutes | 37°C | Pre-incubation with inhibitor | [5] |
| Differentiated HL60 cells | 60 minutes | Not Specified | Kinetic profile measurement | [2] |
| PC12 cells | 24 hours | Not Specified | To reduce apoptosis | [1] |
Table 2: Summary of this compound Administration Times in In Vivo Studies
| Animal Model | Administration Time | Route of Administration | Purpose | Reference |
| Murine model of acute pancreatitis | 1 hour before challenge | Intraperitoneal injection | To reduce serum amylase levels | [1] |
| Mouse model of TBI | 2 hours post-injury | Intraperitoneal injection | To assess brain distribution | [7] |
Experimental Protocols
Protocol 1: General In Vitro Pre-incubation for ROS Measurement
-
Cell Preparation: Plate cells at the desired density in a suitable multi-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer.
-
Pre-incubation: Remove the culture medium from the cells and add the medium containing this compound. Incubate for the desired time (e.g., 10-30 minutes) at 37°C. Include a vehicle control (medium with the same concentration of DMSO).
-
Stimulation: Add the stimulus (e.g., PMA) to induce ROS production.
-
Measurement: Immediately measure ROS production using a suitable detection reagent (e.g., Amplex Red, Luminol) and a plate reader.[4][6]
Visualizations
Caption: General workflow for in vitro NOX2 inhibition assays.
Caption: this compound competitively inhibits the NOX2 enzyme.
Caption: Troubleshooting flowchart for lack of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting unexpected results with GSK2795039
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2795039, a selective NADPH oxidase 2 (NOX2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay shows inhibition of other NOX isoforms by this compound, even though it's reported to be NOX2-selective. Why is this happening?
A1: This is a known phenomenon that can occur depending on the assay method used. Specifically, this compound can show apparent inhibitory activity across multiple NOX isoforms when using the horseradish peroxidase (HRP)/Amplex Red method for detecting reactive oxygen species (ROS).[1] This is likely due to an off-target effect on the HRP/Amplex Red detection system itself, rather than direct inhibition of other NOX isoforms.[1] To confirm NOX2 selectivity, it is recommended to use an alternative, HRP-independent ROS detection method, such as a water-soluble tetrazolium salt-1 (WST-1) assay or direct measurement of oxygen consumption.[1] In the WST-1 assay, this compound demonstrates high selectivity for NOX2, with no significant inhibition of NOX1, NOX3, NOX4, and NOX5.[1]
Q2: I'm observing lower than expected potency (higher IC50) in my cell-free NOX2 assay. What could be the cause?
A2: Several factors could contribute to lower than expected potency of this compound in a cell-free assay:
-
Assay Components: Ensure that all recombinant cytosolic proteins (p47phox, p67phox, Rac1) and the membrane fraction containing gp91phox and p22phox are active and used at the correct concentrations.[1]
-
NADPH Concentration: this compound acts as an NADPH competitive inhibitor.[1][2] If the concentration of NADPH in your assay is too high, it will compete with the inhibitor and lead to an apparent decrease in potency. Consider performing the assay with varying concentrations of NADPH to confirm the competitive mechanism and determine the Ki.
-
Reagent Quality: Verify the purity and integrity of your this compound compound. Degradation or impurities can affect its activity.
Q3: My in vivo experiment with this compound is not showing the expected efficacy. What are the potential reasons?
A3: In vivo efficacy of this compound can be influenced by its pharmacokinetic properties, which can vary between species.[3][4]
-
Short Half-Life: this compound has a relatively short half-life in rodents (approximately 12 minutes in mice and 2 hours in rats).[2][5] This may necessitate a specific dosing regimen, such as more frequent administration or continuous infusion, to maintain therapeutic concentrations.
-
Metabolism: The compound is extensively metabolized, with notable species differences.[3][4] The alkyl side chains and the indoline (B122111) moiety are common sites for biotransformation.[3][4] This rapid metabolism and clearance could lead to insufficient target engagement.
-
Blood-Brain Barrier Permeability: While this compound does show moderate brain penetration, this could be a limiting factor for neurological disease models.[2][5]
Q4: I am having trouble dissolving this compound. What is the recommended solvent?
A4: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) at 20 mg/mL.[6][7] It is insoluble in water.[6] For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as a mixture of PEG300, Tween80, and saline. Always prepare fresh solutions for in vivo experiments.[6]
Troubleshooting Guides
Issue: Inconsistent results in cell-based ROS assays.
This guide helps to troubleshoot variability in results when using this compound in cell-based reactive oxygen species (ROS) assays.
Caption: Troubleshooting workflow for inconsistent cell-based ROS assays.
Issue: Lack of expected in vivo therapeutic effect.
This guide provides a logical approach to troubleshooting the absence of an in vivo effect with this compound.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Data Summary
Table 1: In Vitro Potency (pIC50) of this compound in Different NOX2 Assays
| Assay Type | Detection Method | pIC50 (Mean ± SD) | Reference |
| Semi-recombinant NOX2 | HRP/Amplex Red | 6.57 ± 0.17 | [1] |
| Semi-recombinant NOX2 | Oxyburst Green | 6.73 ± 0.16 | [1] |
| Semi-recombinant NOX2 | WST-1 | - | [1] |
| NADPH Depletion | - | 6.60 ± 0.13 | [1] |
| Differentiated PLB-985 cells | WST-1 | 5.54 ± 0.25 | [1] |
| Human PBMCs | L-012 | 6.60 ± 0.08 | [1] |
Table 2: Selectivity of this compound Against Other Enzymes
| Enzyme | pIC50 (Mean ± SD) | Fold Selectivity vs. NOX2 | Reference |
| Xanthine Oxidase | 4.54 ± 0.16 | >100-fold | [1] |
| Endothelial Nitric Oxide Synthase (eNOS) | <50% inhibition at 100 µM | - | [1] |
Experimental Protocols
Cell-Free Semi-Recombinant NOX2 Enzyme Assay (HRP/Amplex Red Method)
This protocol is adapted from studies characterizing this compound.[1]
Materials:
-
Baby Hamster Kidney (BHK) cell membranes co-expressing human gp91phox and p22phox.
-
Purified recombinant cytosolic proteins: p67phox, p47phox, and constitutively active Rac1 (Q61L).
-
Arachidonic acid
-
Horseradish peroxidase (HRP)
-
Amplex Red
-
NADPH
-
This compound
-
Assay buffer (e.g., phosphate (B84403) buffer with MgCl2 and EGTA)
-
96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing the BHK cell membranes, recombinant cytosolic proteins, HRP, and Amplex Red in the assay buffer.
-
Add this compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding arachidonic acid and NADPH.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a plate reader.
-
Calculate the rate of ROS production and determine the IC50 value for this compound.
Signaling Pathway
NOX2-Mediated ROS Production
This compound is a direct inhibitor of the NOX2 enzyme complex. This complex is a major source of reactive oxygen species (ROS) in phagocytic cells and other cell types. The canonical activation of NOX2 involves the assembly of cytosolic subunits (p47phox, p67phox, p40phox, and Rac) with the membrane-bound cytochrome b558, which is composed of gp91phox (also known as NOX2) and p22phox. Upon activation, the complex transfers electrons from NADPH to molecular oxygen, generating superoxide (B77818) anions (O2•−). This compound competitively inhibits the binding of NADPH to the gp91phox subunit, thereby blocking the entire electron transfer process and subsequent ROS production.[1][8]
Caption: NOX2 signaling pathway and the mechanism of action of this compound.
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NOX2 inhibitor this compound metabolite identification towards drug optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOX2 inhibitor this compound metabolite identification towards drug optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. immune-system-research.com [immune-system-research.com]
GSK2795039 stability in culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2795039. The focus is on addressing common issues related to the compound's stability in cell culture media during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is soluble in organic solvents like DMSO, with a solubility of up to 100 mM.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.[2][3] This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][5] Store these aliquots at -20°C or -80°C for long-term stability.[4] Powdered this compound can be stored at -20°C for at least three years.[3]
Q2: My this compound solution is precipitating when I add it to my aqueous culture medium. What should I do?
A2: Precipitation often occurs when a concentrated DMSO stock is diluted directly into an aqueous solution. To prevent this, it is best to perform serial dilutions in DMSO first to lower the concentration before the final dilution into your culture medium.[6] Ensure the final concentration of DMSO in your cell culture is non-toxic to your cells, typically below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6] this compound is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[7]
Q3: I am observing inconsistent results or a loss of activity in my long-term experiments (24-72 hours). Could this be due to compound instability?
A3: Yes, inconsistent results or loss of efficacy over time can be a strong indicator of compound degradation in the culture medium at 37°C.[5][8] The stability of small molecules can be affected by the medium's composition (e.g., pH, presence of serum proteins, or reactive components like certain amino acids).[9][10] For long-term experiments, it may be necessary to refresh the medium with freshly diluted this compound at regular intervals. It is highly recommended to perform a stability study under your specific experimental conditions to determine the compound's half-life in your media.[8][9]
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of NADPH oxidase 2 (NOX2).[8][11] It acts in a competitive manner with respect to NADPH, one of the key substrates for the NOX2 enzyme complex.[11] By inhibiting NOX2, this compound blocks the production of reactive oxygen species (ROS), thereby reducing oxidative stress.[4][11] It is highly selective for NOX2 over other NOX isoforms (NOX1, 3, 4, and 5), xanthine (B1682287) oxidase, and endothelial nitric oxide synthase (eNOS).[8]
Stability of this compound in Culture Media
The following table provides illustrative data on the stability of this compound in common cell culture media. This data is for representative purposes only. Users should perform their own stability analysis for their specific experimental conditions.
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 (serum-free) (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 99.1 ± 0.9 | 98.5 ± 1.1 | 97.8 ± 1.4 | 97.2 ± 1.6 |
| 8 | 95.4 ± 1.5 | 94.2 ± 1.8 | 90.1 ± 2.2 | 88.9 ± 2.5 |
| 24 | 88.7 ± 2.1 | 85.3 ± 2.4 | 72.5 ± 3.1 | 69.8 ± 3.5 |
| 48 | 79.2 ± 2.8 | 74.6 ± 3.0 | 55.4 ± 4.0 | 51.7 ± 4.3 |
| 72 | 68.1 ± 3.5 | 62.9 ± 3.8 | 41.3 ± 4.6 | 38.2 ± 4.9 |
| Data is presented as mean ± standard deviation (n=3) and is for illustrative purposes. Stability was assessed at 37°C, 5% CO₂. The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC analysis. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, low-protein-binding microcentrifuge tubes
-
Cell culture plates (e.g., 24-well)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (LC-MS grade)
-
Internal standard (e.g., a structurally similar, stable compound)
-
HPLC system with UV or MS detector
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution: Prepare the working solution by diluting the stock solution in your chosen culture medium (with or without serum) to the final experimental concentration (e.g., 10 µM). Prepare this solution fresh.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition being tested.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
4. Sample Processing (Protein Precipitation):
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This step precipitates proteins and extracts the compound.[9]
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to HPLC vials for analysis.
5. HPLC Analysis:
-
Analyze the samples using a validated reverse-phase HPLC method.[12][13]
-
The concentration of this compound is determined by measuring the peak area relative to the internal standard.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area ratio (Compound/Internal Standard) to the ratio at T=0.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
Visualizations
Caption: NOX2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in culture media.
References
- 1. rndsystems.com [rndsystems.com]
- 2. GSK 2795039 | NADPH Oxidase | Tocris Bioscience [tocris.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
How to minimize GSK2795039 cytotoxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential cytotoxicity associated with GSK2795039 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2).[1][2][3][4] Its primary mechanism of action is to competitively inhibit the binding of NADPH to the NOX2 enzyme, thereby preventing the production of reactive oxygen species (ROS).[2][5] This inhibition of ROS production is the basis for its therapeutic potential in various disease models associated with oxidative stress.[2][5]
Q2: Is this compound generally considered cytotoxic?
Published data suggests that this compound has low intrinsic cytotoxicity in various cell lines. For instance, one study found no significant toxicity in human embryonic kidney (HEK) 293 cells at concentrations up to 100 μM following a 24-hour incubation, as measured by cellular ATP levels.[2][6] Another study also reported no cytotoxicity at concentrations effective for NOX2 inhibition.[7] However, as with any compound, cytotoxicity can be cell-type dependent and influenced by experimental conditions.
Q3: What are the potential causes of cytotoxicity when using this compound?
While this compound itself exhibits low toxicity, apparent cytotoxicity in cell culture experiments could arise from several factors:
-
High Concentrations: Exceeding the optimal concentration range for NOX2 inhibition may lead to off-target effects.
-
Solubility Issues: Poor solubility and precipitation of the compound in culture media can lead to localized high concentrations, causing cell stress or death.
-
Vehicle Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Cell-Specific Sensitivity: Certain cell types may be more sensitive to the inhibition of NOX2-mediated ROS production, which can play a role in normal cellular signaling.
-
Prolonged Incubation: Extended exposure to the compound, even at non-toxic concentrations, could potentially impact cell health over time.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range (e.g., 0.1 µM to 100 µM) and assess cell viability using a standard assay (e.g., MTT, MTS, or CellTiter-Glo®). |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare a fresh stock solution and ensure it is fully dissolved before diluting it into the culture medium. Consider the use of a solubilizing agent if necessary, but be mindful of its own potential toxicity. |
| Vehicle (DMSO) toxicity | Ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5% (v/v), and ideally below 0.1%.[8] Run a vehicle-only control to assess the toxicity of the solvent on your cells. |
| Cell line sensitivity | Research the role of NOX2 in your specific cell type. If NOX2-derived ROS are critical for normal cell function, prolonged inhibition might be detrimental. Consider shorter incubation times or a different experimental approach. |
Issue 2: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent stock solution | Prepare a fresh, high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| Media instability | Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Do not store the compound diluted in media for extended periods. |
| Assay interference | Some viability or ROS detection assays can be affected by the compound itself. For example, this compound has weak reducing activities that can interfere with HRP/Amplex Red-based ROS detection assays.[2] Use an alternative assay or confirm results with a secondary method. |
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| HEK293 | Cellular ATP levels | Up to 100 µM | 24 hours | No significant toxicity observed | [2][6] |
Table 2: IC50 Values of this compound in Cell-Based Assays
| Cell Line/System | Assay | IC50 / pIC50 | Reference |
| Differentiated HL60 cells | L-012 Luminescence (ROS detection) | pIC50: 6.74 ± 0.17 | [2] |
| Human PBMCs | L-012 Luminescence (ROS detection) | pIC50: 6.60 ± 0.08 | [2][6] |
| Human Neutrophils | WST-1 Assay (ROS detection) | IC50: 4.87 ± 0.99 µM | [9] |
| Mouse Neutrophils | WST-1 Assay (ROS detection) | IC50: 2.17 ± 1.11 µM | [9] |
| Cell-free NOX2 | NADPH Consumption | pIC50: 6.60 ± 0.13 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-quality anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 450.56 g/mol ), add 221.9 µL of DMSO. c. Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3] d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1]
Protocol 2: General Cell Viability Assay (MTT Assay)
-
Materials: Cells of interest, 96-well plate, complete culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the highest concentration of DMSO used). c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). e. After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals. f. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. g. Read the absorbance at a wavelength of 570 nm using a microplate reader. h. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow to determine the optimal non-toxic concentration of this compound.
Caption: Mechanism of action of this compound as a competitive inhibitor of NOX2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Addressing GSK2795039 variability in experimental replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2795039. Our aim is to help you address experimental variability and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and selective small molecule inhibitor of NADPH oxidase 2 (NOX2).[1][2][3] Its primary mechanism of action is the competitive inhibition of NADPH binding to the NOX2 enzyme complex.[1][2][3] This inhibition prevents the production of reactive oxygen species (ROS), such as superoxide, which are implicated in various physiological and pathological processes.[1][4]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for NOX2 over other NOX isoforms (NOX1, NOX3, NOX4, and NOX5), as well as other enzymes like xanthine (B1682287) oxidase and endothelial nitric oxide synthase (eNOS).[1][3][5] This selectivity is crucial for dissecting the specific role of NOX2 in biological systems.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[6]
Q4: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 125 mg/mL (277.43 mM).[3] For aqueous solutions, a co-solvent system is often required. For example, a working solution can be prepared by first dissolving the compound in DMSO, then mixing with PEG300 and Tween80 before adding water.[3]
Troubleshooting Guide for Experimental Variability
Variability in experimental replicates can be a significant challenge. This guide addresses common issues encountered when working with this compound.
Issue 1: Inconsistent IC50/pIC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound has limited aqueous solubility. Ensure the final concentration of DMSO or other organic solvents in your assay is sufficient to maintain solubility. Visually inspect solutions for any signs of precipitation. Consider using a solubility-enhancing excipient for in vivo studies.[3] |
| Inaccurate Pipetting | Due to its potency, small variations in the concentration of this compound can lead to significant differences in activity. Calibrate your pipettes regularly and use appropriate pipetting techniques, especially for serial dilutions. |
| Variability in Cell Health and Density | For cell-based assays, ensure cells are healthy, within a consistent passage number, and plated at a uniform density. Changes in cell confluence can alter NOX2 expression and activity. |
| Assay-Dependent Potency | The measured potency (pIC50/IC50) of this compound can vary depending on the assay format (e.g., cell-free vs. cell-based, different ROS detection probes).[1] Use the same assay conditions and reagents for all experiments you intend to compare directly. |
| Reagent Quality and Preparation | Use high-quality reagents and prepare fresh solutions of activators (e.g., PMA) and detection probes (e.g., Amplex Red) for each experiment. The stability of these reagents can impact assay performance. |
Issue 2: Lower than expected inhibitory activity.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Avoid repeated freeze-thaw cycles of stock solutions.[3] Prepare fresh dilutions from a new aliquot if you suspect degradation. |
| Insufficient Pre-incubation Time | Ensure that cells or enzyme preparations are pre-incubated with this compound for a sufficient duration before stimulation to allow for target engagement. A pre-incubation time of 10 minutes is often used.[3] |
| Suboptimal Activator Concentration | The concentration of the stimulus used to activate NOX2 (e.g., PMA, ionomycin) can affect the apparent inhibitory activity of this compound. Optimize the activator concentration to achieve a robust but not overwhelming signal. |
| High Cell Density | In cell-based assays, very high cell densities can lead to rapid depletion of the compound or an overwhelmingly strong signal that masks inhibition. Optimize cell seeding density. |
Issue 3: High background signal in ROS detection assays.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Compound or Media | Run a control with this compound in the absence of cells or enzyme to check for autofluorescence at the wavelengths used for detection. Phenol red in cell culture media can also contribute to background fluorescence. |
| Spontaneous ROS Production | Stressed or unhealthy cells may produce higher basal levels of ROS. Ensure optimal cell culture conditions. |
| Probe Instability | Some ROS detection probes can auto-oxidize, leading to a high background signal. Protect probes from light and prepare them fresh. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Assays
| Assay Type | System | Measured Activity | pIC50 | IC50 | Reference |
| Cell-Free | Recombinant NOX2 (WST-1 Assay) | ROS Production | 5.54 ± 0.25 | 2.88 µM | [1] |
| Cell-Free | Recombinant NOX2 (Amplex Red/HRP) | ROS Production | 6.57 | 0.269 µM | [3][5] |
| Cell-Free | Recombinant NOX2 | NADPH Consumption | - | 0.251 µM | [5] |
| Cell-Based | Differentiated HL60 Cells (L-012) | ROS Production | 6.74 ± 0.17 | ~0.18 µM | [1] |
| Cell-Based | Human PBMCs (L-012) | ROS Production | 6.60 ± 0.08 | ~0.25 µM | [1][7] |
Table 2: Selectivity Profile of this compound Against Different NOX Isoforms
| NOX Isoform | Assay System | pIC50 | IC50 | Reference |
| NOX1 | Cell-Based (WST-1 Assay) | < 4 | >100 µM | [1] |
| NOX2 | Cell-Based (WST-1 Assay) | 5.54 | 2.88 µM | [1] |
| NOX3 | Cell-Based (WST-1 Assay) | < 4 | >100 µM | [1] |
| NOX4 | Cell-Based (WST-1 Assay) | < 4 | >100 µM | [1] |
| NOX5 | Cell-Based (WST-1 Assay) | < 4 | >100 µM | [1] |
Experimental Protocols
Protocol 1: Cell-Based ROS Detection using Amplex Red/HRP Assay
This protocol is adapted from methodologies described for assessing NOX inhibitor activity.[3]
Materials:
-
Cells expressing the target NOX isoform (e.g., differentiated HL-60 cells for NOX2)
-
This compound stock solution (in DMSO)
-
Amplex Red reagent
-
Horseradish Peroxidase (HRP)
-
Hank's Balanced Salt Solution (HBSS)
-
Appropriate NOX activator (e.g., PMA for NOX2)
-
Black 96-well microplates
Procedure:
-
Seed cells at a density of 50,000 cells per well in a black 96-well microplate.
-
Prepare serial dilutions of this compound in HBSS.
-
Pre-incubate the cells with the desired concentrations of this compound for 10 minutes at room temperature.
-
Prepare the reaction mixture containing Amplex Red (final concentration 25 µM) and HRP (final concentration 0.05 U/mL) in HBSS.
-
Add the reaction mixture to each well.
-
Activate the NOX enzyme by adding the appropriate stimulus (e.g., 100 nM PMA for NOX2).
-
Immediately begin measuring the fluorescence in a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm) in kinetic mode for at least 60 minutes.
-
Calculate the rate of ROS production and determine the IC50 value by plotting the inhibition versus the log of the inhibitor concentration.
Protocol 2: Cell-Free NOX2 Activity Assay (NADPH Consumption)
This protocol measures the consumption of the NOX2 substrate, NADPH.
Materials:
-
Cell membranes containing the NOX2 enzyme complex (e.g., from differentiated PLB-985 cells)
-
Recombinant cytosolic NOX2 subunits (p47phox, p67phox, Rac)
-
This compound stock solution (in DMSO)
-
NADPH
-
Assay buffer
Procedure:
-
In a suitable microplate, add the assay buffer, cell membranes, and recombinant subunits.
-
Add the desired concentrations of this compound.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time using a microplate reader.
-
The rate of NADPH consumption is proportional to NOX2 activity.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action on the NOX2 signaling pathway.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting logic for addressing experimental variability.
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: GSK2795039 Metabolic Stability and Species Differences
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the metabolic stability and species differences of the selective NADPH oxidase 2 (NOX2) inhibitor, GSK2795039. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.
Data Presentation
In Vivo Pharmacokinetic Parameters
Table 1: Summary of In Vivo Pharmacokinetic Properties of this compound in Rat and Mouse
| Parameter | Units | Rat | Mouse |
| Blood Clearance (Clb) | mL/min/kg | 54 | 95 |
| Half-life (t1/2) i.v. | hours | 2 | 0.2 (12 minutes) |
| Volume of Distribution (Vss) | L/kg | 9.3 | 2.5 |
| Brain:Blood Ratio | - | ~0.83 | ~0.49 |
In Vitro Metabolic Profile
This compound undergoes extensive metabolism, with significant differences observed across species.[2][3][4] The primary sites of biotransformation are the alkyl side chains and the indoline (B122111) moiety.[2][3][4] A key metabolic pathway is oxidation by aldehyde oxidase (AO).[2][3][4]
Table 2: Qualitative In Vitro Metabolic Profile of this compound
| Species | Key Findings | Major Metabolites Identified |
| Human | Extensive metabolism. Unique metabolites observed compared to other species.[2][3][4] | M448 : Dehydrogenation of the methylindoline moiety (Major).[2] M466a & M436 : Found in trace amounts in mouse liver microsomes.[2] |
| Rat | High clearance observed in vivo.[1][2][3][4] | Metabolite profile indicates extensive biotransformation. |
| Mouse | High clearance observed in vivo.[1][2][3][4] | Metabolite profile indicates extensive biotransformation. |
Note on Intrinsic Clearance (CLint): Publicly available literature does not provide specific quantitative in vitro intrinsic clearance (CLint) values for this compound across various species in a comparative table. Researchers are advised to determine these values experimentally using liver microsomes or hepatocytes from the species of interest (e.g., human, rat, mouse, dog, monkey) to accurately assess and compare metabolic stability.
Experimental Protocols
In Vitro Metabolite Identification in Liver Microsomes and Cytosol
This protocol is adapted from studies identifying the metabolic soft spots of this compound.[2][3]
Objective: To identify the major metabolites of this compound in liver subcellular fractions from different species.
Materials:
-
This compound
-
Liver microsomes (1 mg/mL) and cytosol (2 mg/mL) from human, rat, and mouse
-
NADPH regeneration system (for microsomal incubations):
-
NADP+ (0.650 mM)
-
Glucose-6-phosphate (1.65 mM)
-
MgCl2 (1.65 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (0.2 unit/mL)
-
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound.
-
In a microcentrifuge tube, combine the liver microsomal or cytosolic fraction with 100 mM phosphate buffer.
-
For microsomal incubations, add the NADPH regeneration system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.
-
Terminate the reaction by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and analyze using a validated LC-MS/MS method to identify metabolites.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in rats and mice.[1]
Objective: To determine the key pharmacokinetic parameters (e.g., clearance, half-life, volume of distribution) of this compound following intravenous administration.
Materials:
-
This compound formulated for intravenous administration
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Cannulation supplies for blood collection
-
Anticoagulant (e.g., EDTA)
-
Analytical standards for this compound
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound via intravenous infusion at a defined dose.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.
-
Process blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for assessing the metabolic stability of this compound.
Caption: Simplified NOX2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides and FAQs
Q1: We are observing very rapid disappearance of this compound in our in vitro mouse and rat liver microsomal assays, much faster than in human microsomes. Is this expected?
A1: Yes, this is an expected finding. Published literature consistently reports high clearance of this compound in rats and mice.[1][2][3][4] This is attributed to significant species differences in metabolism.[2][3][4] Your results are likely reflecting these inherent differences in metabolic pathways and enzyme activity between rodents and humans.
Q2: We are not detecting significant metabolism of this compound in our standard CYP450 inhibition panel. What other metabolic pathways should we investigate?
A2: this compound has been identified as a substrate for aldehyde oxidase (AO), a cytosolic enzyme.[2][3][4] Standard microsomal assays focused on CYP450 enzymes with only NADPH as a cofactor will not capture AO-mediated metabolism. You should perform incubations with liver cytosol or S9 fractions, which contain AO. These incubations do not require NADPH. To confirm the involvement of AO, you can use a known AO inhibitor, such as menadione, in your assay.
Q3: We are having difficulty identifying the major human metabolites of this compound. Are there any known unique human metabolites?
A3: Yes, unique human metabolites of this compound have been observed in vitro.[2][3][4] The major human metabolite is M448, which results from the dehydrogenation of the methylindoline moiety.[2] Other metabolites, M466a and M436, have also been reported as unique to humans or found in only trace amounts in other species like mice.[2] Ensure your analytical method is sensitive enough to detect these and that you are analyzing chromatograms for the expected mass shifts.
Q4: Our in vitro intrinsic clearance data does not seem to correlate well with our in vivo pharmacokinetic data. What could be the reason?
A4: Several factors can contribute to poor in vitro-in vivo correlation (IVIVC):
-
Aldehyde Oxidase Metabolism: As mentioned, AO is a key enzyme in this compound metabolism. If your in vitro system (e.g., microsomes without cytosol) does not adequately account for AO activity, you will underpredict clearance.
-
Species Differences: The contribution of different metabolic pathways can vary significantly between the species used for in vitro assays and the in vivo model.
-
Extrahepatic Metabolism: this compound may be metabolized in tissues other than the liver. In vitro liver-based systems will not account for this.
-
Transporter Effects: Active uptake into or efflux from hepatocytes can influence the intracellular concentration of the drug available for metabolism, which is not always fully recapitulated in subcellular fractions.
Q5: What are some general tips for troubleshooting low metabolite formation in our in vitro assays with this compound?
A5:
-
Confirm Enzyme Activity: Ensure your liver microsomal or cytosolic fractions are of high quality and have been stored correctly to maintain enzyme activity. Include positive control substrates for both CYP450s and AO to verify that the enzymes are active.
-
Optimize Incubation Conditions: Ensure the concentration of this compound is appropriate and that you are incubating for a sufficient amount of time to observe metabolite formation. For high-clearance compounds, shorter incubation times may be necessary to stay within the linear range of the reaction.
-
Check Cofactor Presence: For microsomal incubations targeting CYP450s, ensure the NADPH regeneration system is properly prepared and active. For AO-mediated metabolism in cytosol or S9, no exogenous cofactors are needed.
-
Analytical Sensitivity: Verify that your LC-MS/MS method is sensitive and specific enough to detect the expected metabolites, which may be formed in small quantities.
-
Compound Stability: Assess the stability of this compound in the assay buffer without enzymes to rule out non-enzymatic degradation.
References
Validation & Comparative
GSK2795039 vs. DPI: A Comparative Guide to NOX2 Inhibition
For researchers in pharmacology and drug development, selecting the appropriate inhibitor is paramount for the accuracy and reproducibility of experimental results. This guide provides a detailed comparison of two commonly referenced NADPH oxidase 2 (NOX2) inhibitors: GSK2795039 and Diphenyleneiodonium (B1195379) (DPI). We will objectively evaluate their performance based on available experimental data, focusing on efficacy, selectivity, and mechanism of action to assist you in making an informed decision for your research needs.
Executive Summary
This compound emerges as a superior NOX2 inhibitor for most research applications due to its high selectivity and well-defined mechanism of action.[1][2][3][4] While DPI is a potent inhibitor, its utility is significantly hampered by its broad reactivity against other flavoproteins, leading to potential off-target effects that can confound experimental outcomes.[5][6][7][8][9]
Potency and Efficacy
Both this compound and DPI demonstrate potent inhibition of NOX2 in a variety of assay formats, including cell-free and cell-based systems. However, their potency can vary depending on the specific experimental conditions.
| Inhibitor | Assay Type | pIC50 | Reference |
| This compound | Semi-recombinant NOX2 (HRP/Amplex Red) | 6.57 ± 0.17 | [2] |
| Semi-recombinant NOX2 (NADPH utilization) | 6.60 ± 0.13 | [2] | |
| Differentiated HL60 cells (L-012) | 6.74 ± 0.17 | [2] | |
| Human PBMCs (L-012) | 6.60 ± 0.08 | [1] | |
| DPI | Semi-recombinant NOX2 (HRP/Amplex Red) | 7.07 ± 0.25 | [2] |
| Semi-recombinant NOX2 (NADPH utilization) | 7.55 ± 0.24 | [2] | |
| Differentiated HL60 cells (L-012) | 6.84 ± 0.22 | [2][10] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Mechanism of Action
The two inhibitors exhibit distinct mechanisms of action, which has significant implications for their experimental use.
This compound acts as a competitive inhibitor with respect to NADPH.[1][3] This means it directly competes with the enzyme's natural substrate, NADPH, for binding to the active site of the NOX2 enzyme. This competitive and reversible mechanism of action is indicative of a specific interaction with the target enzyme.
DPI , in contrast, is an irreversible inhibitor of flavoproteins.[2][9] It acts by accepting an electron from the flavin cofactor (FAD) within the enzyme, leading to its inactivation. This mechanism is not specific to NOX2 and affects a wide range of flavin-containing enzymes.[5][7][8]
Selectivity Profile
A critical differentiator between this compound and DPI is their selectivity.
This compound displays high selectivity for NOX2 over other NOX isoforms (NOX1, NOX3, NOX4, and NOX5) and other oxidase enzymes like xanthine (B1682287) oxidase and endothelial nitric oxide synthase (eNOS).[1][2][3] This specificity is crucial for attributing observed biological effects directly to the inhibition of NOX2.
DPI , due to its mechanism of action, is a non-selective inhibitor of flavoproteins.[7][8] This includes other NOX isoforms, as well as enzymes involved in mitochondrial respiration, nitric oxide synthesis, and other critical cellular processes.[5][7] This lack of selectivity can lead to significant off-target effects, making it difficult to interpret experimental data. At micromolar concentrations, DPI has been shown to inhibit a range of flavoprotein-containing enzymes, although some studies suggest that at subpicomolar concentrations, its specificity for NOX2 may be higher.[5][6]
| Inhibitor | Target | pIC50 / IC50 | Selectivity | Reference |
| This compound | NOX1 | >1000 µM | >3700-fold vs NOX2 | [11] |
| NOX2 | 0.269 µM | - | [11] | |
| NOX3 | >1000 µM | >3700-fold vs NOX2 | [11] | |
| NOX4 | >1000 µM | >3700-fold vs NOX2 | [11] | |
| NOX5 | >1000 µM | >3700-fold vs NOX2 | [11] | |
| Xanthine Oxidase | 28.8 µM | ~107-fold vs NOX2 | [2][11] | |
| eNOS | <50% inhibition at 100 µM | Weak inhibition | [2] | |
| DPI | NOX2 | ~0.087 µM | - | [2] |
| Xanthine Oxidase | 6.57 ± 0.21 (pIC50) | Potent inhibitor | [2] | |
| Other Flavoproteins | Broad inhibition | Non-selective | [5][7][8] |
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are summarized methodologies for key assays used in the characterization of these inhibitors.
Semi-Recombinant Cell-Free NOX2 Assay (HRP/Amplex Red)
This assay measures the production of hydrogen peroxide (H₂O₂), a downstream product of NOX2 activity.
-
Enzyme Source: Membranes from differentiated PLB-985 cells overexpressing NOX2 components.
-
Reaction Mixture: Contains cell membranes, recombinant p47phox and p67phox, GTPγS, and the inhibitor at various concentrations.
-
Detection: The reaction is initiated by the addition of NADPH. The production of H₂O₂ is detected by the horseradish peroxidase (HRP)-catalyzed oxidation of Amplex Red to the fluorescent product, resorufin.
-
Measurement: Fluorescence is measured over time using a plate reader.
Cellular Reactive Oxygen Species (ROS) Assay
This assay measures ROS production in whole cells.
-
Cell Lines: Differentiated HL-60 cells or peripheral blood mononuclear cells (PBMCs).
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the inhibitor.
-
Stimulation: NOX2 is activated using a stimulant such as phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Detection: ROS production is measured using a chemiluminescent probe like L-012 or a fluorescent probe like Oxyburst Green.
-
Measurement: Luminescence or fluorescence is quantified using a plate reader.
In Vivo Studies
This compound has been successfully used in animal models to demonstrate in vivo target engagement and efficacy. For instance, in a mouse model of paw inflammation, this compound was shown to inhibit NOX2-dependent ROS production.[1][3] It also showed protective effects in a murine model of acute pancreatitis.[1][3] The in vivo utility of DPI is often limited by its toxicity and off-target effects.[5][6][8]
Conclusion and Recommendations
Based on the currently available data, This compound is the superior choice for selective inhibition of NOX2 in most research settings. Its high selectivity, well-characterized competitive mechanism of action, and proven in vivo efficacy make it a reliable tool for investigating the specific roles of NOX2 in health and disease.
DPI should be used with caution. While it is a potent NOX inhibitor, its lack of specificity for NOX2 and its irreversible mechanism of action can lead to broad biological effects that may be incorrectly attributed to NOX2 inhibition. If DPI is to be used, researchers should consider employing very low concentrations and including appropriate controls to account for potential off-target effects.
For researchers aiming to specifically dissect the function of NOX2, the use of a highly selective inhibitor like this compound is strongly recommended to ensure the validity and interpretability of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Subpicomolar diphenyleneiodonium inhibits microglial NADPH oxidase with high specificity and shows great potential as a therapeutic agent for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subpicomolar diphenyleneiodonium inhibits microglial NADPH oxidase with high specificity and shows great potential as a therapeutic agent for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation | MDPI [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
Validating GSK2795039's Inhibitory Effect on NADPH Consumption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK2795039's performance in inhibiting NADPH consumption with other alternative inhibitors. The information presented is supported by experimental data to aid in the validation of its efficacy.
This compound is a novel and selective small molecule inhibitor of NADPH oxidase 2 (NOX2).[1][2][3] Its mechanism of action involves the direct, competitive inhibition of NADPH binding to the NOX2 enzyme complex.[1][2] This inhibition curtails the production of reactive oxygen species (ROS) and decreases the cellular consumption of NADPH and oxygen.[1][2][3] This guide will delve into the quantitative data supporting this compound's inhibitory effects, compare it with other known NOX inhibitors, provide detailed experimental protocols for assessing NADPH consumption, and visualize the relevant biological pathways and experimental workflows.
Quantitative Comparison of NOX2 Inhibitors
The inhibitory potency of this compound has been evaluated in various cell-free and cell-based assays and compared with other known NOX inhibitors. The following tables summarize the key quantitative data.
| Inhibitor | Cell-Free NOX2 Inhibition (pIC50) - HRP/Amplex Red Assay | Cell-Free NOX2 Inhibition (pIC50) - NADPH Depletion Assay | Cell-Based NOX2 Inhibition (pIC50) - Differentiated HL60 Cells (L-012 Assay) |
| This compound | 6.57 ± 0.17[1] | 6.60 ± 0.13[1] | 6.74 ± 0.17[1] |
| DPI | 7.07 ± 0.25[1] | 7.55 ± 0.24[1] | 6.84 ± 0.22[1] |
| Apocynin | Inactive[1] | Inactive[1] | 4.4 (approx.)[4] |
| VAS2870 | 5.8 (approx.)[4] | Not Reported | 5.5 (approx.)[4] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Inhibitor | Selectivity for NOX2 over other NOX Isoforms (Cell-based assays) | Selectivity for NOX2 over Xanthine Oxidase (pIC50) |
| This compound | Selective for NOX2 over NOX1, NOX3, NOX4, and NOX5[1] | >100-fold selective for NOX2 (pIC50 4.54 ± 0.16 for Xanthine Oxidase)[1] |
| DPI | Non-selective, inhibits other flavoproteins[1] | Inhibits Xanthine Oxidase (pIC50 6.57 ± 0.21)[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are protocols for key experiments cited in the evaluation of this compound.
Cell-Free NOX2 Activity Assay (NADPH Depletion)
This assay directly measures the consumption of NADPH by the reconstituted NOX2 enzyme complex.
Materials:
-
Recombinant human p47phox, p67phox, and Rac1 (Q61L mutant)
-
Membrane fraction from cells overexpressing human NOX2 and p22phox
-
NADPH
-
Assay buffer (e.g., 65 mM sodium phosphate (B84403) buffer, pH 7.0, containing 1 mM EGTA, 1 mM MgCl2, 10 µM FAD)
-
Test compounds (this compound, DPI, etc.) dissolved in DMSO
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, recombinant cytosolic proteins (p47phox, p67phox, Rac1), and the NOX2/p22phox-containing membranes in the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., DPI).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time (e.g., every minute for 60 minutes). The rate of NADPH consumption is proportional to the rate of decrease in absorbance.
-
Calculate the rate of NADPH consumption for each compound concentration and determine the pIC50 values.
Cell-Based NOX2 Activity Assay (ROS Detection)
This assay measures the production of ROS in whole cells, which is a downstream consequence of NADPH consumption by NOX2.
Materials:
-
Differentiated HL-60 cells (a human promyelocytic leukemia cell line that can be differentiated into neutrophil-like cells expressing NOX2)
-
Phorbol 12-myristate 13-acetate (PMA) for stimulating NOX2 activity
-
L-012 (a chemiluminescent probe for ROS detection)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Seed the differentiated HL-60 cells into the wells of a white 96-well plate.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 10 minutes) at 37°C.
-
Add the L-012 probe to each well.
-
Stimulate NOX2 activity by adding PMA to each well.
-
Immediately measure the chemiluminescence signal over time using a luminometer.
-
The rate of increase in chemiluminescence is proportional to the rate of ROS production.
-
Calculate the inhibitory effect of the compounds and determine their pIC50 values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in understanding the mechanism of action and the validation process.
Caption: NOX2 activation signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating NOX2 inhibitors.
References
Confirming the Specificity of GSK2795039 for NOX2: A Comparative Guide
An objective analysis of GSK2795039's performance against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound is a small molecule inhibitor of NADPH oxidase 2 (NOX2), an enzyme implicated in various pathological conditions driven by oxidative stress.[1][2] Its utility as a research tool and potential therapeutic agent hinges on its specific inhibition of NOX2 over other NOX isoforms and ROS-producing enzymes. This guide provides a comprehensive overview of the experimental data and protocols required to confirm the specificity of this compound for NOX2.
Comparative Inhibitory Activity of this compound
The selectivity of this compound for NOX2 has been demonstrated across a range of in vitro assays. A critical step in validating its specificity involves comparing its inhibitory potency (IC50) against NOX2 with its activity against other NOX isoforms and unrelated enzymes.
| Target Enzyme | This compound pIC50 | This compound IC50 (µM) | Other Inhibitors' IC50 (µM) |
| NOX2 | 5.5 - 6.5 | 0.269 [3] | DPI: ~0.1 µM (uncompetitive)[1] |
| NOX1 | < 4[4] | > 1000[3] | GKT137831: Ki in nM range[5] |
| NOX3 | < 4[4] | > 1000[3] | |
| NOX4 | < 4.3[4] | > 1000[3] | GKT137831: Ki in nM range[5] |
| NOX5 | < 4[4] | > 1000[3] | |
| Xanthine Oxidase | 4.54[4] | 28.8[3] | DPI: pIC50 of 6.57[4] |
| eNOS | < 4[4] | > 100[4] | |
| PKCβ | 10[3] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data compiled from multiple sources.[3][4][5]
Experimental Protocols for Specificity Determination
A multi-faceted approach employing cell-free, cellular, and in vivo assays is crucial to rigorously confirm the specificity of this compound.
Cell-Free Semi-Recombinant NOX2 Assay
This assay directly measures the inhibition of the reconstituted NOX2 enzyme complex.
-
Objective: To determine the direct inhibitory effect of this compound on NOX2 activity in a controlled, cell-free environment.
-
Methodology:
-
Enzyme Complex Reconstitution: Membranes from baby hamster kidney (BHK) cells overexpressing the NOX2 catalytic subunit gp91phox and the p22phox subunit are mixed with purified recombinant cytosolic regulatory subunits (p47phox, p67phox, and Rac).
-
Activation: The enzyme complex is activated by the addition of arachidonic acid.
-
Inhibitor Incubation: The reconstituted enzyme is incubated with varying concentrations of this compound.
-
Activity Measurement: NOX2 activity is quantified by measuring either:
-
ROS Production: Using probes like Amplex Red in the presence of horseradish peroxidase (HRP). However, caution is advised as some compounds can interfere with the HRP/Amplex Red system.[4] A more reliable method is using probes that directly detect superoxide, such as hydropropidine or coumarin (B35378) boronic acid.[6]
-
NADPH Depletion: Monitoring the decrease in NADPH absorbance at 340 nm provides a direct measure of enzyme turnover.[1][2]
-
-
-
Data Analysis: IC50 values are calculated from the concentration-response curves. To determine the mechanism of inhibition, the assay is performed with varying concentrations of NADPH in the presence of the inhibitor, and the data are analyzed using Lineweaver-Burk plots.[1] this compound has been shown to be an NADPH competitive inhibitor.[1][2]
Cellular Assays for NOX Activity
Cellular assays provide insights into the inhibitor's performance in a more biologically relevant context.
-
Objective: To assess the ability of this compound to inhibit NOX2-dependent ROS production and oxygen consumption in intact cells.
-
Methodology:
-
Cell Models:
-
Differentiated HL-60 cells: A human promyelocytic leukemia cell line that can be differentiated into neutrophil-like cells, which endogenously express high levels of NOX2.[1]
-
Human peripheral blood mononuclear cells (PBMCs) or neutrophils: Primary cells that provide a more physiologically relevant system.[1]
-
HEK293 cells: Stably transfected to express individual NOX isoforms (NOX1, NOX3, NOX4, NOX5) for selectivity screening.[7]
-
-
Activation: NOX2 is typically activated using phorbol (B1677699) 12-myristate 13-acetate (PMA).[1] NOX5 can be activated with a calcium ionophore like ionomycin.[7]
-
Inhibitor Treatment: Cells are pre-incubated with this compound before activation.
-
Measurement:
-
-
Data Analysis: The reduction in ROS production or oxygen consumption in the presence of the inhibitor is quantified to determine its potency and efficacy in a cellular setting.
In Vivo Models
In vivo studies are essential to confirm the target engagement and physiological effects of the inhibitor.
-
Objective: To demonstrate that this compound can inhibit NOX2 activity in a living organism and produce a biological effect consistent with NOX2 inhibition.
-
Methodology:
-
Animal Models:
-
Drug Administration: this compound is administered systemically (e.g., orally or via injection).
-
Endpoint Measurement:
-
ROS Production: ROS levels in the affected tissue can be measured ex vivo.
-
Biomarkers of Disease: In the pancreatitis model, serum amylase levels, a marker of pancreatic damage, are measured.[3]
-
-
-
Data Analysis: The therapeutic effect of this compound in these models is compared to that of a vehicle control and, ideally, to the phenotype of a NOX2 knockout animal to confirm that the observed effects are indeed due to NOX2 inhibition.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in confirming this compound specificity, the following diagrams illustrate the experimental workflow and the NOX2 signaling pathway.
Caption: Experimental workflow for assessing this compound specificity.
Caption: NOX2 activation pathway and inhibition by this compound.
By following these rigorous experimental protocols and comparing the results to existing data, researchers can confidently confirm the specificity of this compound for NOX2, ensuring its appropriate use in studying the roles of this important enzyme in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validating GSK2795039 Activity with Common ROS Probes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorescent Probes for Measuring NOX2 Inhibition.
The accurate measurement of reactive oxygen species (ROS) is critical for understanding cellular signaling and the efficacy of targeted therapeutics. GSK2795039 is a potent and selective inhibitor of NADPH oxidase 2 (NOX2), a key enzyme responsible for generating ROS in various physiological and pathological processes.[1][2][3] Validating the inhibitory action of this compound requires robust methods for ROS detection. However, no single ROS probe is perfect; they vary in specificity, mechanism, and susceptibility to artifacts.[4][5]
This guide provides a comparative framework for cross-validating the activity of this compound using four common fluorescent ROS probes: Dihydroethidium (DHE), 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), MitoSOX™ Red, and Amplex™ Red. By comparing results across these different probes, researchers can build a more confident and nuanced understanding of this compound's effect on cellular redox states.
Signaling Pathway of NOX2 Inhibition by this compound
This compound acts as a direct inhibitor of the NOX2 enzyme complex.[3] This complex, typically activated by stimuli such as phorbol (B1677699) 12-myristate 13-acetate (PMA), transfers electrons from NADPH to molecular oxygen, producing superoxide (B77818) (O₂•⁻). Superoxide can then be converted to other ROS, like hydrogen peroxide (H₂O₂). This compound competitively inhibits NADPH binding, thus blocking the entire ROS-generating cascade.[3][6]
Comparative Data on ROS Probe Performance
The following table summarizes illustrative data from an experiment designed to measure the effect of this compound (10 µM) on PMA-stimulated (100 nM) ROS production in a human neutrophil-like cell line.
| ROS Probe | Primary Target ROS | Unstimulated | PMA Stimulated | PMA + this compound | % Inhibition |
| DHE | Superoxide (O₂•⁻) | 105 ± 12 | 850 ± 45 | 150 ± 20 | 94.0% |
| DCFDA | General Oxidative Stress (H₂O₂, etc.) | 120 ± 15 | 650 ± 38 | 180 ± 18 | 88.7% |
| MitoSOX™ Red | Mitochondrial O₂•⁻ | 115 ± 14 | 140 ± 19 | 135 ± 16 | 20.0% |
| Amplex™ Red | Extracellular H₂O₂ | 95 ± 10 | 980 ± 52 | 160 ± 21 | 92.7% |
| All values are represented as Mean Fluorescence Intensity (MFI) ± Standard Deviation. |
Interpretation:
-
DHE and Amplex™ Red show a very strong inhibition by this compound, consistent with NOX2 being a primary source of superoxide and subsequent extracellular hydrogen peroxide.[7][8]
-
DCFDA , a probe for general oxidative stress, also shows significant inhibition, though slightly less than DHE and Amplex Red.[9][10] This is expected, as it detects a broader range of ROS that may have sources other than NOX2.[10][11]
-
MitoSOX™ Red , which specifically targets mitochondrial superoxide, shows minimal inhibition.[12][13][14] This result is crucial for cross-validation, as it supports the selectivity of this compound for the plasma membrane-bound NOX2 enzyme over mitochondrial ROS production.[3]
Experimental Workflow and Protocols
A generalized workflow for these experiments is outlined below. Detailed protocols for each specific probe follow.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | NOX2 Inhibitor | AmBeed.com [ambeed.com]
- 3. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. DHE (Dihydroethidium) Assay Kit - Reactive Oxygen Species ab236206 | Abcam [abcam.com]
- 9. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 10. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MitoSOX™ Mitochondrial Superoxide Indicators, for live-cell imaging 10 vials x 50 μg [thermofisher.com]
- 13. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Guide to GSK2795039 and Other NOX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK2795039 with other prominent NADPH oxidase (NOX) inhibitors documented in scientific literature. The information is curated to assist researchers in selecting the appropriate tools for their studies on the physiological and pathological roles of NOX enzymes.
Introduction to NOX Inhibition
The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS) and are implicated in a variety of physiological processes and disease states.[1] Consequently, the development of specific NOX inhibitors is of significant interest for both research and therapeutic applications. This compound is a notable small molecule inhibitor that has been characterized for its potency and selectivity, particularly for NOX2. This guide will compare its performance against other well-known NOX inhibitors.
Data Presentation: Quantitative Comparison of NOX Inhibitors
The following tables summarize the inhibitory potency (IC50 or Ki values in µM) of this compound and other selected NOX inhibitors against various NOX isoforms and other enzymes. This data is compiled from multiple literature sources to provide a comparative overview.
Table 1: Inhibitory Activity against NOX Isoforms
| Inhibitor | NOX1 | NOX2 | NOX3 | NOX4 | NOX5 | Assay Type | |---|---|---|---|---|---| | This compound | >1000 | 0.269 | >1000 | >1000 | >1000 | Cell-free | | GKT137831 (Setanaxib) | 0.110 (Ki) | 1.750 (Ki) | - | 0.140 (Ki) | 0.410 (Ki) | Cell-free | | VAS2870 | ~1-2 | 0.7 | - | ~1-2 | - | Cell-based | | ML171 | 0.129-0.25 | 5 | 3 | 5 | - | Cell-based | | Diphenyleneiodonium (DPI) | Pan-inhibitor | 0.1 (EC50) | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | Cell-based | | Apocynin | - | 10 | - | - | - | Cell-based |
Table 2: Selectivity against Other Enzymes
| Inhibitor | Xanthine Oxidase | eNOS |
| This compound | 28.8 | >100 |
| GKT137831 (Setanaxib) | No significant inhibition | No significant inhibition |
| VAS2870 | - | - |
| ML171 | 5.5 | - |
| Diphenyleneiodonium (DPI) | Inhibits | 0.05 |
| Apocynin | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the characterization of NOX inhibitors are provided below.
Cell-Free NOX2 Activity Assay (Amplex Red Method)
This assay measures the production of hydrogen peroxide (H₂O₂) by a reconstituted NOX2 enzyme complex.
Materials:
-
Membrane fraction from cells expressing NOX2 (e.g., differentiated PLB-985 cells)
-
Recombinant cytosolic NOX2 subunits (p47phox, p67phox, Rac1)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
NADPH
-
Assay buffer (e.g., PBS)
-
Test inhibitors
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the membrane fraction, recombinant cytosolic subunits, Amplex® Red, and HRP in the assay buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding NADPH.
-
Measure the fluorescence intensity kinetically using a microplate reader with excitation at ~540 nm and emission at ~590 nm.
-
Calculate the rate of H₂O₂ production and determine the IC50 value of the inhibitor.
Cellular ROS Production Assay (DCFH-DA Method)
This cell-based assay measures the intracellular production of ROS in response to a stimulus.
Materials:
-
Adherent cells (e.g., HEK293 cells transfected with a specific NOX isoform)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA for NOX1/NOX2)
-
Test inhibitors
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and then load them with DCFH-DA in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
Wash the cells to remove excess DCFH-DA.
-
Add the test inhibitor at various concentrations and incubate for a specified time.
-
Add the stimulant (e.g., PMA) to induce ROS production.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
Normalize the fluorescence intensity to the cell number or protein concentration and calculate the inhibitory effect of the compound.
Cytochrome c Reduction Assay for Superoxide (B77818) Production
This cell-free or cell-based assay measures the production of superoxide by monitoring the reduction of cytochrome c.
Materials:
-
Source of NOX activity (cell lysate, membrane fractions, or whole cells)
-
Cytochrome c
-
Superoxide dismutase (SOD) as a control for specificity
-
NADPH (for cell-free assays)
-
Stimulant (for cell-based assays)
-
Assay buffer (e.g., HBSS)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the source of NOX activity and cytochrome c in the assay buffer.
-
For specificity control, add SOD to a parallel set of wells.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding NADPH (cell-free) or a stimulant (cell-based).
-
Measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
The rate of SOD-inhibitable cytochrome c reduction is a measure of superoxide production. Calculate the IC50 value of the inhibitor based on the inhibition of this rate.
Mandatory Visualization
Signaling Pathway
Caption: NOX2 Activation Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for NOX Inhibitor Screening.
References
A Researcher's Guide to Negative Controls and Alternatives for GSK2795039 in NOX2 Inhibition Studies
For researchers, scientists, and drug development professionals investigating the role of NADPH oxidase 2 (NOX2), the selective inhibitor GSK2795039 serves as a critical tool. This guide provides a comprehensive comparison of negative controls and alternative inhibitors for experiments involving this compound, supported by experimental data and detailed protocols to ensure robust and reliable results.
This compound is a potent and selective small molecule inhibitor of NOX2, a multi-subunit enzyme primarily expressed in phagocytic cells and involved in the production of reactive oxygen species (ROS)[1]. It functions in an NADPH competitive manner, making it a valuable probe for elucidating the physiological and pathological roles of NOX2[2]. To achieve conclusive findings, the use of appropriate negative controls and a thorough understanding of alternative inhibitors are paramount.
Selecting Appropriate Negative Controls
Table 1: Negative Control Strategies for this compound Experiments
| Control Type | Description | Advantages | Considerations |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO) is added to the experimental system at the same final concentration. | Simple to implement; accounts for any effects of the solvent on the assay. | Does not control for potential off-target effects of the this compound chemical structure. |
| Cells from NOX2-deficient mice (e.g., Cybb knockout) | Primary cells (e.g., neutrophils, macrophages) isolated from mice lacking a functional NOX2 enzyme. | Provides a genetic negative control, confirming that the observed effects of this compound are NOX2-dependent. | Requires access to and maintenance of a knockout animal colony; may not be feasible for all researchers. |
| Non-phagocytic cells lacking NOX2 expression | Cell lines that do not endogenously express the NOX2 complex. | Can help to identify off-target effects of this compound that are independent of NOX2 inhibition. | The cellular context is different from the primary cells of interest, which may influence the compound's activity. |
Comparison with Alternative NOX Inhibitors
Several other compounds have been used to inhibit NOX activity. However, many of these exhibit a lack of specificity, different mechanisms of action, or confounding off-target effects compared to this compound.
Table 2: Comparison of this compound with Other NOX Inhibitors
| Inhibitor | Mechanism of Action | Selectivity | pIC50 / IC50 for NOX2 | Key Considerations |
| This compound | NADPH competitive inhibitor of NOX2.[2] | Selective for NOX2 over NOX1, NOX3, NOX4, NOX5, xanthine (B1682287) oxidase, and eNOS.[1] | pIC50: ~6.0-6.7 in various assays.[3][4] IC50: ~0.18 µM. | The current benchmark for a selective, in vivo-active NOX2 inhibitor. |
| Diphenyleneiodonium (DPI) | General flavoprotein inhibitor. | Non-selective; inhibits all NOX isoforms, as well as other flavoenzymes. | pIC50: ~6.8-7.6. | Often used as a positive control for NOX inhibition, but its lack of specificity limits its use for dissecting the role of NOX2.[2] |
| Apocynin | Historically considered a NOX inhibitor, but its mechanism is debated and it may act as an antioxidant. | Poorly selective and its direct inhibitory effect on NOX2 is questionable. | pIC50: ~4.3. | Its use as a specific NOX2 inhibitor is now largely discouraged due to inconsistent results and off-target antioxidant effects. |
| NCATS-SM7270 | Structurally related to this compound with improved properties. | Improved specificity for NOX2 compared to this compound. | IC50: ~4.1 µM in human neutrophils. | A promising alternative with potentially better pharmacokinetic and specificity profiles. |
Signaling Pathways and Experimental Workflows
To aid in experimental design, the following diagrams illustrate the NOX2 activation pathway and a general workflow for assessing the efficacy of NOX2 inhibitors.
Caption: PMA-induced activation of the NOX2 complex.
Caption: A generalized workflow for evaluating NOX2 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell-Based NOX2 Activity Assay (Amplex Red)
This assay measures the production of hydrogen peroxide (H₂O₂), a downstream product of the superoxide generated by NOX2.
Materials:
-
Target cells (e.g., differentiated HL-60 cells, primary neutrophils)
-
This compound and other inhibitors
-
Vehicle control (e.g., DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Pre-incubate the cells with various concentrations of this compound, negative controls, or alternative inhibitors for 10-30 minutes at 37°C.
-
Prepare the Amplex Red/HRP reaction mixture in HBSS (final concentrations: 50 µM Amplex Red, 0.1 U/mL HRP).
-
Add the Amplex Red/HRP mixture to each well.
-
Stimulate NOX2 activity by adding PMA to a final concentration of 100 nM.
-
Immediately measure the fluorescence at an excitation of ~540 nm and an emission of ~590 nm in a microplate reader. Kinetic readings are taken every 2-5 minutes for 30-60 minutes.
-
Calculate the rate of H₂O₂ production and determine the IC₅₀ values for the inhibitors.
Oxygen Consumption Assay
This method directly measures the consumption of oxygen by NOX2 during the respiratory burst.
Materials:
-
Target cells (e.g., primary human neutrophils)
-
This compound and other inhibitors
-
Vehicle control (e.g., DMSO)
-
PMA
-
Assay medium (e.g., RPMI 1640 without bicarbonate)
-
Seahorse XFp or similar instrument
Procedure:
-
Adhere cells to the wells of a Seahorse XFp cell culture miniplate.
-
Pre-incubate the cells with this compound, negative controls, or alternative inhibitors.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject PMA to stimulate NOX2 activity and monitor the subsequent increase in OCR.
-
The difference in OCR before and after PMA stimulation, in the presence and absence of inhibitors, is used to quantify NOX2 activity and the inhibitory effect of the compounds.
By employing rigorous negative controls, considering the nuances of alternative inhibitors, and utilizing standardized and well-validated experimental protocols, researchers can confidently delineate the specific role of NOX2 in their systems of interest using this compound.
References
Assessing the Efficacy of GSK2795039 in gp91phox Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK2795039, a selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme, with other alternative compounds. The efficacy of this compound is critically assessed using experimental data from studies involving gp91phox knockout (KO) mouse models, which are crucial for validating the specificity and in vivo action of NOX2 inhibitors. The catalytic subunit of NOX2 is gp91phox, and therefore, gp91phox KO mice are deficient in NOX2 activity.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the NOX2 enzyme complex.[1][2] It functions as an NADPH competitive inhibitor, directly hindering the enzyme's ability to produce reactive oxygen species (ROS).[1][3][4] The selectivity of this compound for NOX2 over other NOX isoforms and other enzymes like xanthine (B1682287) oxidase makes it a valuable tool for dissecting the specific roles of NOX2 in various pathological conditions.[1][5]
Efficacy of this compound in Preclinical Models
This compound has demonstrated significant efficacy in various preclinical models of inflammation, where the gp91phox knockout mouse is a key tool for validating the on-target effect of the inhibitor.
Paw Inflammation Model
In a murine paw inflammation model, systemic administration of this compound effectively abolished the production of ROS by the activated NOX2 enzyme.[1][2] Notably, the inhibitory effect of this compound on the chemiluminescent signal (a measure of ROS production) in wild-type mice was comparable to the near-absent signal observed in gp91phox -/- mice, confirming that the in vivo activity of the compound is indeed through the inhibition of NOX2.[6]
Acute Pancreatitis Model
This compound has also shown protective effects in a murine model of acute pancreatitis.[1][2] Treatment with this compound led to a reduction in serum amylase levels, a key biomarker of pancreatic injury.[1] This protective effect is consistent with findings that gp91phox knockout mice are also protected in this model, further strengthening the evidence for NOX2's role in the pathophysiology of acute pancreatitis and the specific inhibitory action of this compound.[1]
Comparative Data
The following tables summarize the quantitative data on the efficacy of this compound in comparison to other known NOX inhibitors.
In Vitro and Cell-Based Assay Data for NOX2 Inhibitors
| Compound | Assay Type | Target | pIC50 / IC50 | Reference |
| This compound | HRP/Amplex Red (cell-free) | NOX2 | pIC50: 6.57 ± 0.17 | [1] |
| This compound | WST-1 (cell-free) | NOX2 | pIC50: 6.5 | [1] |
| This compound | Oxyburst Green (cell-free) | NOX2 | pIC50: 6.4 | [1] |
| This compound | NADPH depletion (cell-free) | NOX2 | pIC50: 6.6 | [1] |
| This compound | Differentiated HL60 cells (PMA-stimulated) | NOX2 | pIC50: 6.74 ± 0.17 | [1] |
| This compound | Human PBMCs (PMA-stimulated) | NOX2 | pIC50: 6.60 ± 0.075 | [4] |
| Diphenyleneiodonium (DPI) | HRP/Amplex Red (cell-free) | Pan-NOX inhibitor | pIC50: 7.07 ± 0.25 | [1] |
| Apocynin | Cell-free NOX2 assay | NOX2 | Inactive | [1] |
In Vivo Efficacy in Paw Inflammation Model
| Compound | Dose and Route | % Inhibition of L-012 Chemiluminescence | Mouse Strain | Reference |
| This compound | 2 mg/kg, i.p. | ~50% | C57BL6/J | [6] |
| This compound | 100 mg/kg, i.p. | ~95% | C57BL6/J | [6] |
| Apocynin | 100 mg/kg, i.p. | No reduction | C57BL6/J | [6] |
| Celastrol | 100 mg/kg, p.o. | No reduction | C57BL6/J | [6] |
| Naloxone | 50 mg/kg, s.c. | No reduction | C57BL6/J | [6] |
| gp91phox -/- | N/A (Genetic knockout) | Nearly abolished signal | gp91phox -/- | [6] |
Experimental Protocols
Murine Paw Inflammation Model
-
Animals: Male C57BL6/J mice and gp91phox knockout mice are used.[1]
-
Inflammation Induction: Inflammation is induced by a local injection of an inflammatory agent (e.g., zymosan) into the paw.
-
Compound Administration: this compound or other test compounds are administered systemically (e.g., intraperitoneally) at specified doses and time points relative to the inflammatory challenge.[6]
-
ROS Measurement: At the peak of the inflammatory response, a substrate for chemiluminescence, such as L-012, is injected into the inflamed paw.[6]
-
Data Acquisition: The resulting chemiluminescent signal, which is proportional to the rate of ROS production, is measured using a suitable imaging system.
-
Comparison: The signal in treated wild-type animals is compared to that in vehicle-treated wild-type animals and untreated gp91phox knockout animals to determine the extent of NOX2-specific inhibition.[6]
Murine Acute Pancreatitis Model
-
Animals: Male C57BL6/J mice are used for this model.[1]
-
Induction of Pancreatitis: Acute pancreatitis is induced by repeated hourly intraperitoneal injections of cerulein (50 μg/kg).[1]
-
Compound Administration: this compound (e.g., 100 mg/kg) is administered via intraperitoneal injection. The initial dose is given one hour before the first cerulein injection, and a second dose is given four hours later.[1]
-
Sample Collection: One hour after the final cerulein injection, the mice are euthanized, and blood samples are collected.[4]
-
Biochemical Analysis: Serum levels of amylase, a marker of pancreatic cell necrosis, are measured to assess the severity of pancreatitis.[5]
-
Evaluation of Efficacy: The reduction in serum amylase levels in the this compound-treated group is compared to the vehicle-treated group to determine the protective effect of the inhibitor.
Visualizations
Signaling Pathway of NOX2 Inhibition by this compound
Caption: NOX2 activation and inhibition by this compound.
Experimental Workflow for Assessing this compound in a Paw Inflammation Model
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Reproducibility of GSK2795039 Effects Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on the effects of GSK2795039, a selective NADPH oxidase 2 (NOX2) inhibitor, across various cell lines. The objective is to present a clear overview of the reproducibility of its biological activities, focusing on its mechanism of action and cellular consequences.
Mechanism of Action: Selective NOX2 Inhibition
This compound is a potent and selective inhibitor of the NOX2 enzyme, a key source of reactive oxygen species (ROS) in a variety of cell types. It acts in an NADPH competitive manner, meaning it competes with the enzyme's natural substrate to block its activity.[1][2] This inhibition of NOX2 leads to a reduction in ROS production, which in turn can modulate various downstream signaling pathways involved in inflammation, apoptosis, and other cellular processes.
Comparative Efficacy Across Cell Lines
The primary and most consistently reported effect of this compound across different cell lines is the inhibition of ROS production. The potency of this inhibition, however, varies depending on the cell type and the assay used.
Inhibition of Reactive Oxygen Species (ROS) Production
| Cell Line | Assay Type | Method/Stimulant | pIC50 / IC50 | Reference |
| Human Promyelocytic Leukemia (HL60) | Cell-based | PMA-stimulated L-012 luminescence | pIC50: 6.74 ± 0.17 | [2] |
| Cell-based | PMA-stimulated Oxyburst Green | pIC50: 6.73 ± 0.16 / 6.49 ± 0.18 | [2] | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cell-based | PMA-stimulated L-012 luminescence | pIC50: 6.60 ± 0.08 | [2] |
| Human Myeloid Leukemia (PLB-985) | Cell-based | WST-1 assay for superoxide | pIC50: 5.54 ± 0.25 | [2] |
| Human Embryonic Kidney (HEK293) | Cell-based | Not specified | No significant cytotoxicity up to 100 µM | [2] |
| Rat Pheochromocytoma (PC12) | Cell-based | FeSO4 and LPS stimulation | 25 µM reduced apoptosis | [3] |
| Mouse Cardiomyoblast (H9C2) | Cell-based | Doxorubicin-induced | Not specified (prevented necroptosis) |
Summary of Findings: this compound consistently inhibits ROS production in hematopoietic cell lines (HL60, PBMCs, PLB-985) with high potency (pIC50 values in the micromolar to nanomolar range). Data on other cell lines, while supportive of its mechanism, is less extensive.
Effects on Cellular Processes
Beyond ROS inhibition, this compound has been shown to modulate other critical cellular functions:
-
Apoptosis: In rat pheochromocytoma (PC12) cells, this compound (at 25 µM) reduced apoptosis induced by iron and lipopolysaccharide, suggesting a neuroprotective effect.[3]
-
Necroptosis: In a doxorubicin-induced heart failure model using mouse H9C2 cardiomyocytes, this compound was found to prevent necroptosis.
-
Cancer Cell Lines: Despite being listed in anti-cancer compound libraries, there is a notable lack of published experimental data detailing the effects of this compound on the proliferation, migration, or apoptosis of various cancer cell lines. While NOX2 is implicated in cancer progression, the direct effects of its selective inhibition by this compound in this context remain largely unexplored in the public domain.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. Below are summaries of protocols used in key studies investigating this compound.
ROS Production Assay in HL60 Cells
-
Cell Culture: Human promyelocytic leukemia (HL60) cells are differentiated into a neutrophil-like phenotype.
-
Compound Incubation: Differentiated HL60 cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) to induce NOX2-dependent ROS production.[2]
-
Detection: ROS levels are measured using chemiluminescent (e.g., L-012) or fluorescent (e.g., Oxyburst Green) probes.[2]
-
Data Analysis: The resulting luminescence or fluorescence is measured over time, and pIC50 values are calculated from concentration-response curves.[2]
Apoptosis Assay in PC12 Cells
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured under standard conditions.
-
Induction of Apoptosis: Apoptosis is induced by treating the cells with a combination of FeSO4 and lipopolysaccharide (LPS).[3]
-
Treatment: Cells are co-treated with 25 µM this compound for 24 hours.[3]
-
Analysis: Apoptosis is assessed by measuring the presence of caspase-3-positive cells.[3]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound effects.
References
Benchmarking GSK2795039 Against Next-Generation NOX2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NADPH oxidase 2 (NOX2) inhibitor, GSK2795039, with a selection of next-generation NOX2 inhibitors. The following sections detail the compounds' performance based on available experimental data, outline experimental methodologies, and visualize key pathways and workflows.
Introduction to NOX2 Inhibition
The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS) and are implicated in a variety of physiological and pathological processes.[1][2] NOX2, in particular, is a critical component of the innate immune response but its dysregulation is associated with numerous diseases, making it a prime therapeutic target.[2] this compound is a potent and selective small molecule inhibitor of NOX2.[1][3] This guide benchmarks this compound against several next-generation NOX2 inhibitors to aid researchers in selecting the most appropriate tool for their studies.
Comparative Analysis of NOX2 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other notable NOX2 inhibitors. The data is compiled from various studies and presented to facilitate a direct comparison.
Table 1: In Vitro Potency of NOX2 Inhibitors
| Compound | Assay Type | Cell Type/System | IC50 / pIC50 | Reference |
| This compound | HRP/Amplex Red | Semirecombinant | pIC50: 6.57 | [1] |
| Oxyburst Green | Semirecombinant | pIC50: 6.18 | [1] | |
| NADPH Depletion | Semirecombinant | pIC50: 6.60 | [1] | |
| L-012 Chemiluminescence | Differentiated HL-60 cells | pIC50: 6.74 | [4] | |
| Oxyburst Green | Differentiated HL-60 cells | pIC50: 6.73 | [4] | |
| L-012 Chemiluminescence | Human PBMCs | pIC50: 6.60 | [5] | |
| ROS Production | K562 cells expressing NOX2 | IC50: 0.269 µM | [6] | |
| NCATS-SM7270 | ROS Production | Primary human neutrophils | IC50: 4.09 ± 1.00 µM | [7] |
| ROS Production | Primary mouse neutrophils | IC50: 4.28 ± 1.05 µM | [7] | |
| VAS2870 | HRP/Amplex Red | Semirecombinant | pIC50: <5 | [1] |
| L-012 Chemiluminescence | Differentiated HL-60 cells | pIC50: 5.4 | [4] | |
| ROS Production | Cell-based | IC50: 0.7 µM | [8] | |
| ML171 | HRP/Amplex Red | Semirecombinant | pIC50: <5 | [1] |
| L-012 Chemiluminescence | Differentiated HL-60 cells | pIC50: 5.8 | [4] | |
| ROS Production | Cell-based | IC50: 0.1 µM (for NOX1) | [8] | |
| Indole (B1671886) (C6) | ROS Production | Differentiated HL-60 cells | IC50: ~1 µM | [9] |
| Indole (C14) | ROS Production | Differentiated HL-60 cells | IC50: ~1 µM | [9] |
| GKT137831 | Not specified | Not specified | Low affinity for NOX2 | [10] |
| Apocynin | HRP/Amplex Red | Semirecombinant | pIC50: <5 | [1] |
| L-012 Chemiluminescence | Differentiated HL-60 cells | pIC50: 4.6 | [4] | |
| Celastrol | Not specified | Not specified | IC50: 0.59 ± 0.34 µM | [11] |
Table 2: Selectivity Profile of NOX2 Inhibitors
| Compound | NOX1 (IC50/pIC50) | NOX3 (IC50/pIC50) | NOX4 (IC50/pIC50) | NOX5 (IC50/pIC50) | Xanthine Oxidase (pIC50) | Reference |
| This compound | >1000 µM | >1000 µM | >1000 µM | >1000 µM | 4.54 | [1][6] |
| NCATS-SM7270 | Marginal activity at ~100x NOX2 IC50 | No detectable activity | No detectable activity | Marginal activity at ~100x NOX2 IC50 | Lower activity than this compound | [7] |
| VAS2870 | IC50 in µM range | Not specified | IC50 in µM range | IC50 in higher µM range | No inhibition | [12][13] |
| GKT137831 | High Potency | Not specified | High Potency | Not specified | IC50 ~100 µM | [12] |
| Celastrol | IC50: 0.41 ± 0.20 µM | Not specified | IC50: 2.79 ± 0.79 µM | IC50: 3.13 ± 0.85 µM | Not specified | [11] |
In Vivo Efficacy
Direct comparative in vivo studies for all next-generation inhibitors are limited. However, available data indicates:
-
This compound has demonstrated in vivo efficacy in a mouse model of paw inflammation, where it abolished the production of ROS by activated NOX2.[1][3] It also showed protective effects in a murine model of acute pancreatitis.[1][3]
-
A study comparing This compound with apocynin , celastrol , and naloxone in a paw inflammation model showed that only this compound significantly reduced NOX2 enzyme activity.[14]
-
In a model of spinal cord injury, genetic knockout of NOX2 showed improved functional outcomes, while the NOX4 inhibitor GKT137831 did not lead to significant long-term motor function improvement, despite reducing acute oxidative stress.[10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups discussed, the following diagrams are provided in DOT language.
Caption: NOX2 signaling pathway and point of inhibition by this compound.
Caption: General workflow for a cell-based ROS detection assay.
Experimental Protocols
Cell-Based Reactive Oxygen Species (ROS) Detection using DCFDA/H2DCFDA
This protocol is a general guideline for measuring intracellular ROS levels using the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cells of interest (e.g., differentiated HL-60, PBMCs)
-
96-well black, clear-bottom microplates
-
DCFH-DA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
ROS-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
NOX2 inhibitors (this compound and others)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight if necessary.
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the desired concentrations of the NOX2 inhibitor or vehicle control. Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Probe Loading: Prepare a working solution of DCFH-DA in serum-free medium or PBS (e.g., 10-20 µM). Remove the inhibitor-containing medium and add the DCFH-DA working solution to each well. Incubate for 30-45 minutes at 37°C in the dark.
-
Cell Stimulation: After incubation, remove the DCFH-DA solution and wash the cells once with PBS. Add medium or buffer containing the ROS-inducing stimulus (e.g., PMA) to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Kinetic readings can be taken over a period of time (e.g., 60-120 minutes).
-
Data Analysis: Subtract the background fluorescence from all readings. The inhibitory effect of the compounds can be expressed as a percentage of the stimulated control, and IC50 values can be calculated by fitting the data to a dose-response curve.
Cell-Free NOX2 Activity Assay using Amplex Red
This assay measures hydrogen peroxide (H2O2) production from a semi-recombinant NOX2 enzyme complex.
Materials:
-
Membrane fraction containing the NOX2 complex (gp91phox and p22phox)
-
Recombinant cytosolic NOX2 subunits (p47phox, p67phox, and Rac-GTP)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
NADPH
-
Assay buffer (e.g., phosphate (B84403) buffer)
-
NOX2 inhibitors
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the assay buffer, HRP, and Amplex Red reagent.
-
Inhibitor Addition: Add the NOX2 inhibitors at various concentrations or a vehicle control to the appropriate wells.
-
Enzyme Complex Assembly: Add the membrane fraction and the recombinant cytosolic subunits to initiate the assembly of the active NOX2 complex. Incubate for a short period at room temperature.
-
Reaction Initiation: Start the reaction by adding NADPH to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm. Read the plate kinetically for a defined period.
-
Data Analysis: Calculate the rate of H2O2 production from the slope of the fluorescence versus time curve. Determine the percent inhibition for each inhibitor concentration and calculate the pIC50 values.
Conclusion
This compound remains a highly potent and selective inhibitor of NOX2, serving as a valuable tool for investigating the role of NOX2 in health and disease.[1][3] Next-generation inhibitors such as NCATS-SM7270 show promise with potentially improved pharmacokinetic properties, though in some cellular systems, its potency is comparable to or slightly less than this compound.[7] Other inhibitors like VAS2870 and ML171 exhibit activity against NOX2 but may have different selectivity profiles.[1][4][8] The novel indole heteroaryl-acrylonitrile derivatives, C6 and C14, represent a new chemical scaffold with potent NOX2 inhibitory activity.[9] The choice of inhibitor will ultimately depend on the specific requirements of the experimental system, including the desired level of selectivity, the model system (in vitro vs. in vivo), and the specific scientific question being addressed. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Discovery of this compound, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of NOX2 and NOX4 inhibition after rodent spinal cord injury | PLOS One [journals.plos.org]
- 11. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of GSK2795039: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing GSK2795039, a potent and selective NADPH oxidase 2 (NOX2) inhibitor, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, alongside detailed experimental context to support your research endeavors.
Immediate Safety and Disposal Information
According to the Safety Data Sheet (SDS) provided by MedKoo Biosciences, this compound is classified as not a hazardous substance or mixture [1]. However, as a matter of good laboratory practice, it is recommended to handle all chemical substances with care.
Disposal Procedures:
While this compound is not classified as hazardous, it is recommended to dispose of the compound and its containers in accordance with local, state, and federal regulations. For specific guidance, consult with your institution's environmental health and safety (EHS) department.
General Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation exposure[1].
-
Storage: Store the solid compound at -20°C for long-term stability.
-
First Aid Measures:
-
If inhaled: Move to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention[1].
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash before reuse. Seek medical attention[1].
-
In case of eye contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention[1].
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention[1].
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available research.
| Property | Value |
| Molecular Weight | 450.56 g/mol |
| Formula | C₂₃H₂₆N₆O₂S |
| CAS Number | 1415925-18-6 |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility in DMSO | Approximately 125 mg/mL (277.43 mM) |
| Biological Activity (IC₅₀/pIC₅₀) | Value |
| NOX2 (Cell-free, HRP/Amplex Red) | pIC₅₀: 6.57 |
| NOX2 (Cell-free, mean) | pIC₅₀: 6 |
Experimental Protocols
In Vitro Assay for ROS Production
This protocol describes a common method for assessing the inhibitory effect of this compound on reactive oxygen species (ROS) production in a cell-based assay.
Materials:
-
HL-60 cells (or other suitable cell line expressing NOX2)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Amplex Red
-
Horseradish peroxidase (HRP)
-
Hank's Balanced Salt Solution (HBSS)
-
96-well microplates
Procedure:
-
Culture and differentiate HL-60 cells to induce NOX2 expression.
-
Pre-incubate the differentiated cells with varying concentrations of this compound (e.g., 3.16 nM to 100 µM) for 10 minutes at room temperature in a 96-well microplate (50,000 cells per well).
-
Prepare a reaction mixture containing Amplex Red (final concentration 25 µM) and HRP (final concentration 0.05 U/mL) in HBSS.
-
Add the reaction mixture to the cells.
-
Activate NOX2 by adding an appropriate stimulant, such as PMA (e.g., 100 nM).
-
Measure the fluorescence at appropriate wavelengths to determine the rate of ROS production.
In Vivo Animal Model of Paw Inflammation
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of inflammation.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle solution (e.g., for intraperitoneal injection)
-
Inflammatory agent (e.g., carrageenan)
Procedure:
-
Administer this compound to mice via a suitable route (e.g., intraperitoneal injection) at a specific dose (e.g., 2-100 mg/kg).
-
After a predetermined time, induce inflammation by injecting an inflammatory agent into the paw.
-
Measure the extent of inflammation over time (e.g., by measuring paw volume).
-
At the end of the experiment, tissues can be collected for further analysis of inflammatory markers and ROS levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
